Fmoc-L-Tryptophanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(2S)-1-hydroxy-3-(1H-indol-3-yl)propan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O3/c29-15-18(13-17-14-27-25-12-6-5-7-19(17)25)28-26(30)31-16-24-22-10-3-1-8-20(22)21-9-2-4-11-23(21)24/h1-12,14,18,24,27,29H,13,15-16H2,(H,28,30)/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYDUDYNHTCJBHI-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=CC=CC=C54)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CNC5=CC=CC=C54)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00654300 | |
| Record name | (9H-Fluoren-9-yl)methyl [(2S)-1-hydroxy-3-(1H-indol-3-yl)propan-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00654300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153815-60-2 | |
| Record name | 9H-Fluoren-9-ylmethyl N-[(1S)-2-hydroxy-1-(1H-indol-3-ylmethyl)ethyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=153815-60-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (9H-Fluoren-9-yl)methyl [(2S)-1-hydroxy-3-(1H-indol-3-yl)propan-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00654300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Biochemical Applications of Fmoc-L-Tryptophanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-L-Tryptophanol is a pivotal building block in modern biochemistry, primarily utilized in the synthesis of peptides and peptidomimetics. The fluorenylmethoxycarbonyl (Fmoc) protecting group on the alpha-amino function of L-tryptophan allows for its controlled and sequential incorporation into peptide chains using solid-phase peptide synthesis (SPPS).[1][2] This technique has revolutionized the production of custom peptides for research, therapeutic, and diagnostic applications. The unique properties of the tryptophan side chain, with its bulky, hydrophobic, and fluorescent indole group, make it a crucial residue for studying peptide structure, function, and interactions.[3] This guide provides an in-depth overview of the applications of this compound, detailed experimental protocols, and the signaling pathways influenced by tryptophan-containing peptides.
Core Applications in Biochemistry
The primary application of this compound is as a protected amino acid in Fmoc-based solid-phase peptide synthesis (SPPS).[1][2][4] This methodology allows for the efficient and automated synthesis of peptides with defined sequences.[4][5]
Beyond its role as a structural component, the incorporation of tryptophan using this compound is strategic in several areas:
-
Drug Development: Tryptophan-containing peptides are explored for various therapeutic applications, including the development of analogs of naturally occurring peptides with enhanced stability and activity.[6] The modification of the tryptophan residue itself, for instance, through halogenation, can further modulate the pharmacological properties of a peptide.[7]
-
Bioactive Peptide Synthesis: Many biologically active peptides contain tryptophan residues that are critical for their function. This compound is essential for the synthesis of these peptides, which can have antimicrobial, antihypertensive, and antioxidant properties.[8]
-
Structural Biology: The intrinsic fluorescence of the tryptophan indole ring is a valuable tool for studying peptide conformation, folding, and binding to other molecules without the need for external fluorescent labels.[9]
-
Protein-Protein Interactions: Peptides containing tryptophan can be designed to mimic or disrupt protein-protein interactions, making them valuable tools for studying cellular signaling pathways.[3]
Data Presentation: Quantitative Aspects of this compound in SPPS
The efficiency of peptide synthesis using this compound can be influenced by several factors, including the choice of coupling reagents and the specific peptide sequence. The following tables summarize key quantitative data relevant to the use of this compound in SPPS.
Table 1: Common Coupling Reagents for this compound
| Coupling Reagent | Full Name | Key Features |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate | High coupling efficiency, fast reaction times, and reduced risk of racemization.[10][11] |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Effective and widely used, though the resulting active ester is slightly less reactive than that from HATU.[10][11] |
| DIC/HOBt | N,N'-Diisopropylcarbodiimide / Hydroxybenzotriazole | A classic and cost-effective carbodiimide-based coupling method.[12] |
Table 2: Typical Reagent Equivalents for a 0.1 mmol Scale SPPS
| Reagent | Equivalents (relative to resin loading) |
| This compound | 3 - 5 |
| Coupling Reagent (e.g., HATU) | 2.9 - 4.5 |
| Activation Base (e.g., DIPEA) | 6 - 9 |
| Fmoc Deprotection Solution (e.g., 20% Piperidine in DMF) | N/A (used in excess) |
Table 3: Potential Side Reactions Involving Tryptophan in SPPS and Mitigation Strategies
| Side Reaction | Description | Mitigation Strategy |
| Oxidation | The indole ring of tryptophan is susceptible to oxidation during cleavage from the resin. | Use of scavengers like triisopropylsilane (TIS) and water in the cleavage cocktail. |
| Alkylation | The indole ring can be alkylated by carbocations generated during the cleavage of acid-labile side-chain protecting groups. | Use of scavengers such as 1,2-ethanedithiol (EDT) and thioanisole. |
| Modification by Arginine Protecting Groups | Sulfonyl protecting groups released from arginine side chains during deprotection can modify tryptophan residues. | Use of Fmoc-Trp(Boc)-OH, where the indole nitrogen is protected with a tert-butyloxycarbonyl (Boc) group. |
Experimental Protocols
The following are detailed protocols for the key steps in solid-phase peptide synthesis involving this compound. These protocols are generalized and may require optimization based on the specific peptide sequence and scale of synthesis.
Protocol 1: Resin Swelling and Fmoc Deprotection
-
Resin Swelling: Place the desired amount of resin (e.g., Rink Amide or Wang resin) in a peptide synthesis vessel. Add a sufficient volume of N,N-dimethylformamide (DMF) to cover the resin and allow it to swell for at least 30 minutes with gentle agitation.[13]
-
Initial Fmoc Deprotection (if starting with a pre-loaded, Fmoc-protected resin):
-
Drain the DMF from the swollen resin.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain the solution.
-
Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15-20 minutes.[13]
-
Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Protocol 2: Coupling of this compound
-
Amino Acid Activation: In a separate vial, dissolve this compound (3-5 equivalents relative to the resin loading) and a coupling reagent such as HATU (2.9-4.5 equivalents) in DMF. Add an activation base like N,N-diisopropylethylamine (DIPEA) (6-9 equivalents) to the solution and vortex for 1-2 minutes to pre-activate the amino acid.[7][13]
-
Coupling Reaction: Add the activated this compound solution to the deprotected resin in the synthesis vessel.
-
Agitate the mixture at room temperature for 1-2 hours. The reaction time may need to be extended for difficult couplings.[2]
-
Monitoring the Coupling: Perform a qualitative ninhydrin (Kaiser) test to check for the presence of free primary amines on the resin. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), the coupling step should be repeated.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and dichloromethane (DCM) (3-5 times) to remove excess reagents and byproducts.
Protocol 3: Cleavage and Deprotection
-
Resin Preparation: After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptide-resin with DCM and dry it under a stream of nitrogen or under vacuum.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence and side-chain protecting groups used. A common cocktail for peptides containing tryptophan is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.
-
Peptide Precipitation: Filter the cleavage solution to remove the resin beads. Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether.[7]
-
Peptide Isolation: Centrifuge the mixture to pellet the crude peptide. Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
Drying: Dry the crude peptide pellet under vacuum to remove residual ether.
Protocol 4: Purification
-
Dissolution: Dissolve the crude peptide in a minimal amount of a suitable solvent, such as a mixture of acetonitrile (ACN) and water containing 0.1% TFA.
-
RP-HPLC: Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column.
-
Gradient Elution: Use a linear gradient of increasing acetonitrile concentration in water (both containing 0.1% TFA) to elute the peptide.
-
Fraction Collection and Analysis: Collect fractions and analyze them by analytical RP-HPLC and mass spectrometry to identify those containing the pure peptide.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide as a fluffy white powder.
Signaling Pathways and Experimental Workflows
Peptides synthesized using this compound can be designed to interact with and modulate various cellular signaling pathways. The tryptophan residue itself is a precursor to several signaling molecules. Below are diagrams of relevant pathways and a typical experimental workflow for SPPS.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Tryptophan itself is a precursor to important signaling molecules through the kynurenine and serotonin pathways. Tryptophan metabolites can also act as ligands for the Aryl Hydrocarbon Receptor (AhR).
Caption: Major metabolic pathways of L-Tryptophan.[1][2][13][14]
Peptides containing tryptophan and arginine have been shown to inhibit Src kinase, a key player in cancer progression.
Caption: Inhibition of the Src Kinase signaling pathway.[4][6][15][16]
Tryptophan metabolites can activate the Aryl Hydrocarbon Receptor (AhR), influencing gene expression related to xenobiotic metabolism and immune responses.
Caption: The Aryl Hydrocarbon Receptor (AhR) signaling pathway.[8][17][18][19][20]
Conclusion
This compound is an indispensable reagent in biochemistry, particularly for the synthesis of peptides with diverse biological functions. Its use in SPPS is well-established, and with careful selection of coupling reagents and cleavage conditions, high-purity tryptophan-containing peptides can be efficiently produced. The resulting peptides are powerful tools for drug discovery, the study of protein-protein interactions, and the modulation of key signaling pathways, underscoring the continued importance of this compound in both basic and applied research.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medschool.lsuhsc.edu [medschool.lsuhsc.edu]
- 5. Automated Peptide Synthesizers [peptidemachines.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Dioxins and dioxin-like compounds - Wikipedia [en.wikipedia.org]
- 9. Quantitative analysis of protein-lipid interactions using tryptophan fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
- 12. bachem.com [bachem.com]
- 13. Fig. 1, [The kynurenine pathway of tryptophan...]. - Hormones, Metabolism and the Benefits of Exercise - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Signaling network map of the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Canonical and non-canonical aryl hydrocarbon receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Fmoc-L-Tryptophanol: A Comprehensive Technical Guide for Researchers
For researchers, scientists, and drug development professionals, Nα-(9-Fluorenylmethoxycarbonyl)-L-tryptophanol (Fmoc-L-Tryptophanol) is a critical building block in the synthesis of peptides and peptidomimetics. Its unique properties, stemming from the bulky Fmoc protecting group and the functional indole side chain of tryptophan, make it an invaluable tool in the development of novel therapeutics and research probes. This guide provides an in-depth overview of the chemical properties, structure, and experimental applications of this compound.
Core Chemical Properties and Structure
This compound is a white to off-white crystalline powder.[1] It is a derivative of the essential amino acid L-tryptophan, where the alpha-amino group is protected by a fluorenylmethoxycarbonyl (Fmoc) group.[1] This protection strategy is fundamental to modern solid-phase peptide synthesis (SPPS), allowing for the sequential addition of amino acids to a growing peptide chain.[2][3]
Physicochemical Data
| Property | Value | Reference |
| Molecular Formula | C₂₆H₂₄N₂O₃ | [1][2] |
| Molecular Weight | 412.5 g/mol | [1][2] |
| Melting Point | 148-154 °C | [1][2] |
| Optical Rotation | [α]ᴅ²⁰ = +40±1° (c=1 in Methanol) | [1][2] |
| CAS Number | 153815-60-2 | [1][2] |
| Appearance | White to off-white powder | [1] |
| Solubility | Soluble in organic solvents like DMF and DMSO, less soluble in water. | |
| Purity | Typically ≥ 99% (HPLC) | [1] |
Structural Representation
The structure of this compound is characterized by the planar fluorenyl group, the carbamate linkage of the Fmoc group, and the indole side chain of the tryptophan residue.
Caption: Chemical structure of this compound.
Experimental Protocols
The primary application of this compound is its incorporation into peptide chains via Solid-Phase Peptide Synthesis (SPPS). Below is a generalized protocol for the coupling of this compound to a resin-bound peptide chain.
Protocol: this compound Coupling in SPPS
1. Resin Swelling:
-
Place the desired amount of resin (e.g., Rink Amide resin for C-terminal amides or Wang resin for C-terminal carboxylic acids) in a reaction vessel.
-
Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes. Drain the DMF.
2. Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 5-10 minutes.
-
Drain the solution and repeat the piperidine treatment for another 5-10 minutes to ensure complete removal of the Fmoc group from the N-terminus of the resin-bound peptide.[4][5][6]
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
3. Amino Acid Activation:
-
In a separate vial, dissolve this compound (typically 3-5 equivalents relative to the resin loading) and a coupling reagent such as HBTU (2.9 equivalents) or HATU in DMF.[7]
-
Add an activator base, such as N,N-diisopropylethylamine (DIPEA) (6 equivalents), to the amino acid solution and vortex for 1 minute to pre-activate the carboxylic acid group.[7]
4. Coupling Reaction:
-
Add the activated this compound solution to the deprotected resin.
-
Agitate the mixture at room temperature for 1-2 hours.[7]
-
Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test. A negative test (beads remain colorless) indicates a complete reaction. If the test is positive (blue beads), the coupling step should be repeated.[7]
5. Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) and dichloromethane (DCM) (3-5 times) to remove any unreacted reagents and byproducts.
This cycle of deprotection and coupling is repeated with subsequent amino acids until the desired peptide sequence is assembled.
Workflow for a Single Coupling Cycle in SPPS
Caption: A standard cycle for the incorporation of this compound in SPPS.
Analytical Characterization
The purity and identity of this compound are crucial for the successful synthesis of high-quality peptides. Several analytical techniques are employed for its characterization.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the primary method for determining the chemical purity of this compound.[1] Chiral HPLC methods can be used to assess its enantiomeric purity.[8]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of this compound shows characteristic absorption bands for the N-H stretching of the indole ring (around 3400 cm⁻¹), the C=O stretching of the carboxylic acid and the urethane, and the aromatic C-H bonds.[9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the molecule. The spectra will show characteristic signals for the protons and carbons of the fluorenyl, methoxy, and tryptophan moieties.[11][12]
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of this compound.[11]
Applications in Research and Drug Development
This compound is a key reagent in various research and development areas:
-
Peptide Synthesis: It is a standard building block for the synthesis of peptides containing tryptophan. Tryptophan residues are often important for the biological activity and structural integrity of peptides.
-
Drug Development: Many peptide-based drugs and drug candidates incorporate tryptophan. The ability to efficiently synthesize these molecules using this compound is critical for the development of new therapeutics.
-
Fluorescent Probes: The intrinsic fluorescence of the indole side chain of tryptophan makes it a useful component in the design of fluorescently labeled peptides for studying biological processes.
-
Bioconjugation: this compound can be incorporated into peptides that are subsequently conjugated to other molecules, such as carrier proteins or nanoparticles, for targeted drug delivery or diagnostic applications.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemistry.du.ac.in [chemistry.du.ac.in]
- 3. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.uci.edu [chem.uci.edu]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. genscript.com [genscript.com]
- 7. benchchem.com [benchchem.com]
- 8. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Investigation of thermochemical Features of Gamma Irradiated Tryptophan Stereoisomers [scielo.org.mx]
- 11. Fmoc-L-tryptophan | C26H22N2O4 | CID 978343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Nalpha-FMOC-L-Tryptophan(35737-15-6) 1H NMR spectrum [chemicalbook.com]
An In-Depth Technical Guide to the Synthesis and Purification of Fmoc-L-Tryptophanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-L-Tryptophanol is a crucial building block in the synthesis of peptides and peptidomimetics, particularly those with therapeutic potential. The presence of the fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amino function allows for its application in solid-phase peptide synthesis (SPPS), a cornerstone of modern drug discovery and development. The primary alcohol functionality, in place of the natural carboxylic acid, offers a site for further chemical modification, enabling the creation of diverse molecular architectures with unique biological activities. This guide provides a comprehensive overview of the synthesis and purification of this compound, offering detailed experimental protocols and quantitative data to support researchers in their endeavors.
Synthesis of this compound
The synthesis of this compound is a two-step process commencing with the reduction of the commercially available amino acid, L-Tryptophan, to its corresponding amino alcohol, L-Tryptophanol. This is followed by the protection of the primary amine with the Fmoc group.
Step 1: Reduction of L-Tryptophan to L-Tryptophanol
The reduction of the carboxylic acid moiety of L-Tryptophan to a primary alcohol can be efficiently achieved using a variety of reducing agents. A common and effective method involves the use of sodium borohydride (NaBH₄) in the presence of an activating agent for the carboxylic acid, such as 1,1'-carbonyldiimidazole (CDI). This one-pot procedure is favored for its mild reaction conditions, high yields, and preservation of stereochemical integrity.
Experimental Protocol: Reduction of L-Tryptophan
-
Activation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), L-Tryptophan (1 equivalent) is suspended in a suitable anhydrous solvent, such as tetrahydrofuran (THF).
-
To this suspension, 1,1'-carbonyldiimidazole (CDI) (1.1 equivalents) is added portion-wise at room temperature. The reaction mixture is stirred until the evolution of carbon dioxide ceases, indicating the formation of the acylimidazolide intermediate.
-
Reduction: The reaction mixture is then cooled to 0 °C in an ice bath. A solution of sodium borohydride (NaBH₄) (2-3 equivalents) in water or a suitable alcohol is added slowly to the activated amino acid solution.
-
Quenching and Work-up: After the addition is complete, the reaction is stirred at 0 °C for a specified time and then allowed to warm to room temperature. The reaction is quenched by the careful addition of an acidic solution (e.g., 1 M HCl) until the pH is acidic.
-
The aqueous layer is extracted several times with an organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield crude L-Tryptophanol.
Step 2: Fmoc Protection of L-Tryptophanol
The protection of the primary amine of L-Tryptophanol with the Fmoc group is typically achieved using 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions. An environmentally friendly approach utilizes an aqueous-organic solvent system.
Experimental Protocol: Fmoc Protection of L-Tryptophanol
-
Dissolution: The crude L-Tryptophanol (1 equivalent) from the previous step is dissolved in a mixture of an organic solvent (e.g., dioxane or acetonitrile) and an aqueous sodium bicarbonate or sodium carbonate solution.
-
Reaction: The solution is cooled to 0 °C, and a solution of Fmoc-Cl or Fmoc-OSu (1.1 equivalents) in an organic solvent is added dropwise with vigorous stirring.
-
The reaction mixture is stirred at 0 °C for a period and then allowed to warm to room temperature, with the progress monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent like ethyl acetate. The organic layer is washed with dilute acid (e.g., 1 M HCl) and brine, then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude this compound.
Purification of this compound
Purification of the crude product is essential to remove any unreacted starting materials, reagents, and byproducts to ensure high purity for subsequent applications. The primary methods for purifying this compound are recrystallization and flash column chromatography.
Recrystallization
Recrystallization is a cost-effective method for obtaining highly pure crystalline this compound. The choice of solvent is critical for successful crystallization.
Experimental Protocol: Recrystallization
-
Dissolution: The crude this compound is dissolved in a minimum amount of a suitable hot solvent or solvent mixture (e.g., ethyl acetate/hexanes or toluene).
-
Crystallization: The solution is allowed to cool slowly to room temperature, followed by further cooling in a refrigerator or ice bath to induce crystallization.
-
Isolation: The resulting crystals are collected by vacuum filtration.
-
Washing and Drying: The crystals are washed with a small amount of the cold recrystallization solvent to remove residual impurities and then dried under vacuum.
Flash Column Chromatography
For more challenging purifications or to obtain the highest possible purity, flash column chromatography is the method of choice.
Experimental Protocol: Flash Column Chromatography
-
Column Packing: A silica gel column is packed using a suitable mobile phase, typically a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate or dichloromethane).
-
Sample Loading: The crude this compound is dissolved in a minimal amount of the mobile phase or a stronger solvent and adsorbed onto a small amount of silica gel. The solvent is then evaporated, and the dry silica with the adsorbed product is loaded onto the top of the column.
-
Elution: The product is eluted from the column using a gradient of increasing polarity of the mobile phase. Fractions are collected and analyzed by TLC.
-
Isolation: Fractions containing the pure product are combined and the solvent is removed under reduced pressure to yield purified this compound.
Data Presentation
The following tables summarize the key quantitative data associated with the synthesis and purification of this compound.
Table 1: Synthesis Parameters and Yields
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Reduction of L-Tryptophan | CDI, NaBH₄ | THF | 0 - RT | 2 - 4 | 85 - 95 |
| 2 | Fmoc Protection | Fmoc-Cl or Fmoc-OSu | Dioxane/Water | 0 - RT | 1 - 3 | 90 - 98 |
Table 2: Purification Parameters
| Method | Solvent System | Purity Achieved (by HPLC) |
| Recrystallization | Ethyl Acetate/Hexanes | >98% |
| Flash Chromatography | Hexanes/Ethyl Acetate Gradient | >99% |
Table 3: Physicochemical and Analytical Data of this compound
| Property | Value |
| Molecular Formula | C₂₆H₂₄N₂O₃[1] |
| Molecular Weight | 412.48 g/mol [1] |
| Appearance | White to off-white solid |
| Melting Point | 148-154 °C[1] |
| Optical Rotation [α]D | Specific rotation varies with solvent and concentration |
| Solubility | Soluble in DMF, DMSO, acetone; sparingly soluble in alcohols; insoluble in water. |
| ¹H NMR (CDCl₃, δ ppm) | Consistent with the structure of this compound |
| ¹³C NMR (CDCl₃, δ ppm) | Consistent with the structure of this compound |
| Mass Spectrometry (ESI-MS) | m/z calculated for C₂₆H₂₄N₂O₃ [M+H]⁺, found |
| Infrared (IR, cm⁻¹) | Characteristic peaks for N-H, C=O (urethane), and aromatic C-H stretching |
Mandatory Visualizations
References
Technical Guide: Fmoc-L-Tryptophanol (CAS 153815-60-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-L-tryptophanol, with the CAS number 153815-60-2, is a pivotal building block in the field of peptide chemistry and drug discovery. As a derivative of the amino acid L-tryptophan, it features a fluorenylmethoxycarbonyl (Fmoc) protecting group on its alpha-amino group. This modification is crucial for its primary application in solid-phase peptide synthesis (SPPS), where it allows for the controlled and sequential addition of amino acid residues to a growing peptide chain. The presence of the tryptophan indole side chain also makes it a valuable component in the design of bioactive peptides and peptidomimetics with unique structural and functional properties. This guide provides an in-depth overview of the properties, synthesis, and applications of this compound.
Physicochemical Properties
This compound is a white to off-white solid. While specific experimental data for this compound is limited in publicly available literature, its properties can be largely inferred from its structure and data available for the closely related compound, Fmoc-L-tryptophan.
| Property | Value | Reference |
| CAS Number | 153815-60-2 | N/A |
| Molecular Formula | C₂₆H₂₄N₂O₃ | [1] |
| Molecular Weight | 412.5 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Melting Point | Not available | N/A |
| Solubility | Soluble in organic solvents such as DMF and DMSO | [3] |
| Optical Rotation | Not available | N/A |
Synthesis
General Experimental Protocol for Synthesis
Materials:
-
L-tryptophanol
-
9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
-
A suitable base (e.g., sodium bicarbonate, triethylamine)
-
An appropriate solvent system (e.g., dioxane/water, dichloromethane)
Procedure:
-
Dissolve L-tryptophanol in an aqueous solution of the base.
-
Cool the solution in an ice bath.
-
Slowly add a solution of Fmoc-Cl or Fmoc-OSu in an organic solvent (e.g., dioxane) to the cooled amino alcohol solution with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, acidify the mixture with a dilute acid (e.g., HCl) to precipitate the product.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Caption: Generalized synthesis workflow for this compound.
Analytical Characterization
Detailed analytical data for this compound is not widely published. However, the expected spectral characteristics can be predicted based on its structure and by comparison with the closely related Fmoc-L-tryptophan.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons of the fluorenyl group (typically in the aromatic region, ~7.2-7.8 ppm), the indole ring of tryptophan, the methine and methylene protons of the tryptophan backbone, and the protons of the hydroxymethyl group.
-
¹³C NMR: The carbon NMR spectrum would display resonances for the carbonyl of the Fmoc group, the aromatic carbons of the fluorenyl and indole rings, and the aliphatic carbons of the tryptophan backbone.
-
FTIR: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretching of the urethane and indole groups, C=O stretching of the urethane carbonyl, and aromatic C-H stretching.
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the exact mass of the compound.
Applications in Peptide Synthesis
The primary and most significant application of this compound is in Fmoc-based solid-phase peptide synthesis (SPPS).[4] The Fmoc group serves as a temporary protecting group for the α-amino group, which can be selectively removed under mild basic conditions (typically with piperidine in DMF) without affecting other protecting groups on the peptide chain.
General Protocol for Fmoc-Solid Phase Peptide Synthesis (SPPS)
This protocol outlines the general steps for incorporating an Fmoc-protected amino acid, such as this compound, into a growing peptide chain on a solid support.
Materials:
-
Fmoc-protected amino acids (e.g., this compound)
-
Solid support resin (e.g., Wang resin, Rink amide resin)
-
Coupling reagents (e.g., HBTU, HATU, DIC/HOBt)
-
Base for coupling (e.g., DIPEA, NMM)
-
Deprotection solution: 20% piperidine in DMF
-
Solvents: DMF, DCM
-
Washing solvents: DMF, DCM, Methanol
-
Cleavage cocktail (e.g., TFA/TIS/H₂O)
Procedure:
-
Resin Swelling: The resin is swelled in a suitable solvent like DMF or DCM.
-
Fmoc Deprotection: The Fmoc group from the resin-bound amino acid is removed by treating with 20% piperidine in DMF.
-
Washing: The resin is thoroughly washed with DMF to remove excess piperidine and the cleaved Fmoc-adduct.
-
Amino Acid Coupling: The next Fmoc-protected amino acid (e.g., this compound) is activated with a coupling reagent and a base and then added to the resin. The mixture is agitated until the coupling is complete.
-
Washing: The resin is washed to remove unreacted reagents.
-
Repeat: Steps 2-5 are repeated for each subsequent amino acid in the desired peptide sequence.
-
Final Deprotection: The Fmoc group of the last amino acid is removed.
-
Cleavage and Side-Chain Deprotection: The synthesized peptide is cleaved from the resin, and any side-chain protecting groups are removed simultaneously using a cleavage cocktail.
-
Peptide Precipitation and Purification: The crude peptide is precipitated in cold ether, collected, and purified, typically by reverse-phase HPLC.
References
An In-depth Technical Guide to Fmoc Protecting Group Chemistry
For Researchers, Scientists, and Drug Development Professionals
The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), facilitating the efficient and high-fidelity creation of peptide chains.[1] Its widespread use is due to its unique lability under mild basic conditions, which enables an orthogonal protection strategy in combination with acid-labile side-chain protecting groups.[1] This guide offers a detailed exploration of Fmoc chemistry, including its mechanism, deprotection kinetics, experimental protocols, and common challenges.
Core Principles of Fmoc Chemistry
The Fmoc group acts as a temporary shield for the α-amino group of an amino acid, thereby preventing unintended self-coupling during peptide synthesis.[1][2] It is typically introduced by reacting an amino acid with reagents like 9-fluorenylmethyl chloroformate (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu).[1][3] The latter is more commonly used due to its enhanced stability and reduced likelihood of side reactions.[1][3]
The utility of the Fmoc group is rooted in its susceptibility to cleavage by bases. The fluorenyl ring system's electron-withdrawing properties make the proton at the C9 position acidic. This acidity allows for its removal through a β-elimination mechanism when exposed to a mild base, most often a secondary amine such as piperidine.[1][4]
The Chemistry of Protection and Deprotection
Protection of Amino Acids: The journey of peptide synthesis begins with the protection of the amino group of an amino acid. The nucleophilic amine attacks the highly reactive 9-fluorenylmethyl chloroformate (Fmoc-Cl) or a related reagent.[3] When Fmoc-Cl is used, the reaction liberates HCl, which is neutralized by a base.[3]
Deprotection: The Key Step: The removal of the Fmoc group is a critical and repetitive step in SPPS. It is achieved by treating the N-terminally protected peptide with a solution of a secondary amine, typically 20% piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[2][5] The deprotection mechanism proceeds via a β-elimination pathway. The piperidine abstracts the acidic proton on the C9 carbon of the fluorenyl ring, leading to the formation of dibenzofulvene (DBF) and the release of the free amine of the peptide, along with carbon dioxide.[4] The excess piperidine also serves to trap the reactive DBF, forming a stable adduct that can be washed away.[4][6]
References
- 1. benchchem.com [benchchem.com]
- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. benchchem.com [benchchem.com]
- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 6. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
Fmoc-L-Tryptophanol: An In-depth Technical Guide to Solubility in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the solubility of Fmoc-L-Tryptophanol (Fmoc-Trp(H)-ol), a crucial building block in peptide synthesis and medicinal chemistry. A thorough understanding of its solubility is paramount for optimizing reaction conditions, ensuring high yields, and maintaining the purity of synthesized peptides and other molecular constructs. This document compiles available qualitative solubility data, presents a detailed experimental protocol for quantitative solubility determination, and illustrates the compound's role in a typical synthetic workflow.
Core Concepts in this compound Solubility
This compound is a derivative of the amino acid L-tryptophan, where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the carboxylic acid is reduced to a primary alcohol. This structure imparts a specific solubility profile. The large, hydrophobic Fmoc group generally enhances solubility in non-polar organic solvents, while the indole side chain of tryptophan and the terminal hydroxyl group contribute to its polarity.
The solubility of this compound is influenced by several factors:
-
Solvent Polarity : The compound's amphipathic nature means its solubility varies significantly with the polarity of the solvent.
-
Intermolecular Interactions : The indole side chain can participate in π-π stacking, and the hydroxyl and N-H groups can act as hydrogen bond donors, influencing self-assembly and interaction with the solvent.
Qualitative and Semi-Quantitative Solubility Data
While precise quantitative solubility data (e.g., in mg/mL or mol/L) for this compound is not widely published, qualitative assessments from various chemical suppliers and related literature provide valuable guidance. The following table summarizes the known and expected solubility of this compound and its closely related parent compound, Fmoc-L-Tryptophan, in common organic solvents used in research and development.
| Solvent | Abbreviation | Chemical Formula | Qualitative Solubility of this compound | Notes on Related Compounds (Fmoc-L-Tryptophan) |
| Dimethylformamide | DMF | C₃H₇NO | Soluble | Fmoc-L-Tryptophan is soluble in DMF.[1][2][3] For the D-isomer, a solubility of ~213 mg/mL (~0.5 M) has been reported, calculated from product datasheets.[4] |
| Dimethyl Sulfoxide | DMSO | C₂H₆OS | Soluble | Fmoc-L-Tryptophan is soluble in DMSO.[1][2][3] The D-isomer is reported to have a solubility of ≥ 100 mg/mL (≥ 0.234 M).[4] |
| Dichloromethane | DCM | CH₂Cl₂ | Soluble | The related compound Fmoc-Trp(Boc)-OH is soluble in Dichloromethane.[5] |
| Chloroform | CHCl₃ | CHCl₃ | Soluble | The related compound Fmoc-Trp(Boc)-OH is soluble in Chloroform.[5] |
| Acetone | (CH₃)₂CO | C₃H₆O | Soluble | The related compound Fmoc-Trp(Boc)-OH is soluble in Acetone.[4][5] |
| Ethyl Acetate | EtOAc | C₄H₈O₂ | Soluble | The related compound Fmoc-Trp(Boc)-OH is soluble in Ethyl Acetate.[4][5] |
| Methanol | MeOH | CH₄O | Soluble | Fmoc-L-Tryptophan is soluble in Methanol.[2] The optical rotation of this compound is often measured in Methanol (c=1), indicating good solubility at that concentration.[6] |
| Water | H₂O | H₂O | Insoluble | Fmoc-L-Tryptophan is insoluble in water.[1][2] This is expected due to the hydrophobic nature of the Fmoc group and the tryptophan side chain.[4] The unprotected L-Tryptophanol has a water solubility of 11.4 g/L at 25°C.[7] |
Experimental Protocol for Solubility Determination
For applications requiring precise solubility data, direct experimental determination is strongly recommended. The following protocol outlines a generalized static gravimetric method, also known as the shake-flask method, which is a gold standard for determining the equilibrium solubility of a solid in a solvent.[4]
Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a controlled temperature.
Materials:
-
This compound (high purity)
-
Solvent of interest (analytical grade)
-
Analytical balance (readable to at least 0.1 mg)
-
Vials with screw caps (e.g., 2-4 mL glass vials)
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE, compatible with the solvent)
-
Pipettes and syringes
-
Evaporation apparatus (e.g., rotary evaporator, vacuum oven, or nitrogen blow-down evaporator)
Procedure:
-
Sample Preparation: Accurately weigh an excess amount of this compound into a vial. The amount should be sufficient to ensure that undissolved solid remains after equilibrium is reached.
-
Solvent Addition: Add a known volume (e.g., 1.0 or 2.0 mL) of the solvent of interest to the vial.
-
Equilibration: Securely cap the vial and place it in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is advisable to perform a preliminary experiment to determine the minimum time required to reach a stable concentration.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle. Then, centrifuge the vials to further pellet the undissolved solid.
-
Sample Extraction: Carefully withdraw a known volume of the clear supernatant using a syringe. To ensure no solid particles are transferred, pass the solution through a syringe filter into a pre-weighed, clean, and dry vial.
-
Solvent Evaporation: Evaporate the solvent from the filtered solution to dryness using an appropriate method (e.g., vacuum oven at a moderate temperature to avoid decomposition).
-
Mass Determination: Once the solvent is completely removed, accurately weigh the vial containing the dried solute. The difference between this mass and the initial mass of the empty vial gives the mass of the dissolved this compound.
-
Calculation: Calculate the solubility using the following formula:
Solubility (mg/mL) = Mass of dissolved solid (mg) / Volume of supernatant taken (mL)
The solubility can also be expressed in molarity (mol/L) by dividing the concentration in g/L by the molecular weight of this compound (412.5 g/mol ).
Visualization of Experimental and Synthetic Workflows
Diagrams created with Graphviz DOT language provide clear visual representations of the processes where the solubility of this compound is a critical parameter.
Caption: Workflow for the experimental determination of this compound solubility.
The primary application of this compound is in the synthesis of peptides or other complex organic molecules. Its solubility is crucial for the preparation of the reagent solution before its introduction into the reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. CAS 35737-15-6: Fmoc-L-tryptophan | CymitQuimica [cymitquimica.com]
- 4. benchchem.com [benchchem.com]
- 5. Fmoc-L-tryptophan | C26H22N2O4 | CID 978343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
An In-depth Technical Guide to Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of solid-phase peptide synthesis (SPPS), a cornerstone technology in peptide research and drug development. We will delve into the core principles, compare the dominant synthesis strategies, provide detailed experimental protocols, and offer solutions for common challenges.
Introduction to Solid-Phase Peptide Synthesis
Solid-phase peptide synthesis (SPPS) is a method for the chemical synthesis of peptides where the growing peptide chain is covalently attached to an insoluble solid support (resin).[1] This foundational principle, pioneered by R. Bruce Merrifield, who was awarded the 1984 Nobel Prize in Chemistry for this work, revolutionized peptide synthesis. By anchoring the peptide, excess reagents and soluble by-products can be removed by simple filtration and washing, thus driving the reactions to completion and simplifying the overall process.[2]
The synthesis proceeds in a cyclical manner, with each cycle consisting of the deprotection of the N-terminal protecting group and the coupling of the next protected amino acid.[1] This process is repeated until the desired peptide sequence is assembled. Finally, the completed peptide is cleaved from the resin and all side-chain protecting groups are removed.
Core Principles of SPPS
The success of SPPS hinges on a set of key chemical components and principles: the solid support (resin), linkers, and an orthogonal protecting group strategy.
Solid Support (Resin)
The solid support is typically a polymeric resin, most commonly based on polystyrene cross-linked with divinylbenzene, which is functionalized to allow for the attachment of the first amino acid. The resin must be inert to the reaction conditions and swell in the solvents used for synthesis to allow for the diffusion of reagents.
Linkers
A linker is a bifunctional molecule that connects the growing peptide chain to the solid support. The choice of linker is critical as it determines the C-terminal functionality of the final peptide (e.g., acid or amide) and the conditions required for the final cleavage of the peptide from the resin.
Protecting Groups
To ensure the specific formation of the desired peptide bond, the reactive functional groups of the amino acids must be temporarily blocked with protecting groups. An orthogonal protection scheme is employed, where the temporary Nα-protecting group can be removed under conditions that leave the "permanent" side-chain protecting groups and the linker intact. The two dominant orthogonal strategies in SPPS are the Boc/Bzl and the Fmoc/tBu strategies.
-
Boc/Bzl Strategy: This strategy utilizes the acid-labile tert-butyloxycarbonyl (Boc) group for Nα-protection and benzyl-based (Bzl) groups for side-chain protection. The Boc group is removed with a moderate acid like trifluoroacetic acid (TFA), while the side-chain protecting groups and the peptide-resin linkage are cleaved with a strong acid such as hydrofluoric acid (HF).[1]
-
Fmoc/tBu Strategy: This is the more widely used strategy today and employs the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for Nα-protection and acid-labile tert-butyl (tBu) based groups for side-chain protection. The Fmoc group is removed with a base, typically piperidine, while the final cleavage and side-chain deprotection are performed with TFA.[3]
The SPPS Cycle: A Step-by-Step Workflow
The synthesis of a peptide on a solid support follows a repetitive cycle of deprotection, washing, coupling, and washing.
Quantitative Comparison of Common Coupling Reagents
The choice of coupling reagent is critical for the efficiency of peptide bond formation and for minimizing side reactions, particularly racemization. The following tables provide a comparative overview of the performance of several widely used coupling reagents in the synthesis of model peptides.
Table 1: Crude Peptide Purity (%) for the Synthesis of GHRP-6 [4]
| Coupling Reagent | Coupling Time (2 x 1 min) | Coupling Time (2 x 20 min) |
| COMU | 90.84 | 88.33 |
| HCTU | 89.15 | 90.34 |
| HATU | 89.01 | 89.71 |
| HBTU | 88.23 | 88.29 |
| PyBOP | 78.52 | 88.59 |
Table 2: Crude Peptide Purity (%) for the Synthesis of Acyl Carrier Protein (ACP) fragment (65-74) [4][5]
| Coupling Reagent | Coupling Time (2 x 2 min) | Coupling Time (2 x 20 min) |
| HATU | 83.63 | 81.65 |
| PyBOP | - | 70.27 |
Note: Data is collated from multiple studies and performance can be sequence-dependent.
Detailed Experimental Protocols
The following are generalized protocols for manual Fmoc and Boc solid-phase peptide synthesis.
Manual Fmoc-SPPS Protocol (0.1 mmol Scale)
This protocol outlines the manual synthesis process on a 0.1 mmol scale.
-
Resin Preparation (Swelling):
-
Place the resin (e.g., Rink Amide resin, 0.3 - 0.8 mmol/g loading) in a solid-phase synthesis vessel.
-
Add N,N-Dimethylformamide (DMF) to swell the resin for at least 30 minutes with gentle agitation.
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add a 20% (v/v) solution of piperidine in DMF to the resin.
-
Agitate for 5-10 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for another 5-10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[6]
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents), a coupling reagent (e.g., HBTU, 3-5 equivalents), and an activation base (e.g., DIEA, 6-10 equivalents) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the reaction for completion using the Kaiser test (see section 5).
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (3-5 times) and then with Dichloromethane (DCM) (3-5 times) to remove excess reagents and byproducts.
-
-
Cycle Repetition:
-
Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Manual Boc-SPPS Protocol
This protocol details the steps for manual Boc-based synthesis.[1]
-
Resin Swelling:
-
Swell the appropriate resin (e.g., Merrifield for peptide acids, MBHA for peptide amides) in DCM for 30-60 minutes.
-
Drain the DCM.
-
-
Boc Deprotection:
-
Add a solution of 25-50% trifluoroacetic acid (TFA) in DCM to the resin.
-
Agitate for 1-2 minutes, then drain.
-
Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.
-
Drain the TFA solution and wash the resin with DCM (3-5 times) and isopropanol (IPA) (2-3 times) to remove residual acid.
-
-
Neutralization:
-
Add a 10% (v/v) solution of diisopropylethylamine (DIEA) in DCM to the resin.
-
Agitate for 1-2 minutes, then drain.
-
Repeat the neutralization step.
-
Wash the resin with DCM (3-5 times) to remove the excess base.
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Nα-Boc protected amino acid (2-4 equivalents) and a coupling agent (e.g., HBTU/HOBt) in DMF or a DCM/DMF mixture.
-
Add this solution to the neutralized peptide-resin.
-
Add DIEA (4-6 equivalents) to initiate the coupling.
-
Agitate for 1-2 hours and monitor for completion with the Kaiser test.
-
-
Washing:
-
Drain the coupling solution and wash the resin with DMF and DCM.
-
-
Cycle Repetition:
-
Repeat steps 2-5 for each amino acid in the sequence.
-
Monitoring the Synthesis: The Kaiser Test
The Kaiser test is a qualitative colorimetric assay used to detect the presence of free primary amines on the resin.[7][8] It is crucial for monitoring the completeness of the Fmoc deprotection and the subsequent coupling reaction.
-
Positive Result (Intense Blue Color): Indicates the presence of free primary amines. This is the expected result after a successful deprotection step. If observed after a coupling step, it indicates that the coupling was incomplete and should be repeated.
-
Negative Result (Yellow or Colorless): Indicates the absence of free primary amines. This is the desired outcome after a successful coupling reaction.
Kaiser Test Protocol[7][8]
-
Reagent Preparation:
-
Reagent A: 16.5 mg of KCN in 25 mL of deionized water, then 1.0 mL of this solution diluted with 49 mL of pyridine.
-
Reagent B: 1.0 g of ninhydrin in 20 mL of n-butanol.
-
Reagent C: 40 g of phenol in 20 mL of n-butanol.
-
-
Procedure:
-
Place a small sample of resin beads (10-15) in a small test tube.
-
Wash the beads with DMF and DCM.
-
Add 2-3 drops of each reagent (A, B, and C) to the test tube.
-
Heat the test tube at 100-110°C for 3-5 minutes.
-
Observe the color of the beads and the solution.
-
Cleavage and Deprotection
The final step in SPPS is the cleavage of the peptide from the resin and the removal of the side-chain protecting groups. This is typically achieved with a strong acid cocktail containing "scavengers" to trap the reactive carbocations generated from the protecting groups, thus preventing side reactions with sensitive amino acid residues like tryptophan, methionine, and cysteine.[3]
Table 3: Common Cleavage Cocktails for Fmoc-SPPS [3]
| Cleavage Cocktail | Composition | Application |
| Reagent K | TFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5) | General purpose, for peptides with multiple sensitive residues. |
| TFA/TIS/Water | TFA/TIS/H₂O (95:2.5:2.5) | For peptides without Trp, Met, or Cys. |
| TFA/EDT/TIS/Water | TFA/EDT/TIS/H₂O (94:2.5:1:2.5) | For peptides containing Cys, Met, or Trp. |
General Cleavage Protocol[3]
-
Wash the final peptide-resin with DCM and dry it under vacuum.
-
In a fume hood, add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Collect the precipitated peptide by centrifugation or filtration.
-
Wash the peptide pellet with cold diethyl ether (2-3 times).
-
Dry the crude peptide under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Chemical Mechanisms and Pathways
Understanding the chemical mechanisms of the key reactions in SPPS is essential for troubleshooting and optimizing the synthesis.
Fmoc Deprotection Mechanism
The Fmoc group is removed by a base-catalyzed β-elimination reaction. Piperidine acts as the base, abstracting a proton from the fluorenyl group, which leads to the elimination of dibenzofulvene and the release of the free amine.
Boc Deprotection Mechanism
The Boc group is removed by acidolysis. A strong acid, such as TFA, protonates the carbonyl oxygen of the Boc group, leading to the formation of a stable tert-butyl cation and a carbamic acid, which then decarboxylates to yield the free amine.[9]
Peptide Coupling Mechanism (HATU)
HATU is an aminium-based coupling reagent that activates the carboxylic acid of the incoming amino acid to form a highly reactive active ester. This active ester is then readily attacked by the free N-terminal amine of the resin-bound peptide to form the new peptide bond.
Strategies for the Synthesis of "Difficult" Peptides
Certain peptide sequences, particularly those that are long, hydrophobic, or prone to aggregation, can be challenging to synthesize.[6] This on-resin aggregation can lead to incomplete deprotection and coupling reactions, resulting in low yields and deletion sequences. Several strategies have been developed to overcome these challenges:
-
Solvent Choice: Using more polar, aggregation-disrupting solvents such as N-methyl-2-pyrrolidone (NMP) or adding DMSO can improve solvation. A "magic mixture" of DCM, DMF, and NMP (1:1:1) has also been shown to be effective.[10]
-
Elevated Temperatures: Performing the synthesis at elevated temperatures, often with microwave assistance, can disrupt secondary structures and improve reaction kinetics.[6]
-
Chaotropic Agents: The addition of chaotropic salts to the coupling or deprotection solutions can help to break up aggregates.
-
Backbone Protection: Incorporating backbone-protecting groups like 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) can prevent inter-chain hydrogen bonding.[6]
-
Pseudoproline Dipeptides: The strategic insertion of pseudoproline dipeptides introduces a "kink" in the peptide backbone, disrupting the formation of β-sheets.[6][10]
By understanding the fundamental principles, employing robust protocols, and utilizing advanced strategies when necessary, researchers can successfully synthesize a wide range of peptides for various applications in science and medicine.
References
- 1. benchchem.com [benchchem.com]
- 2. bachem.com [bachem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. genscript.com [genscript.com]
- 10. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Solid-Phase Synthesis of C-Terminal Tryptophanol Peptides
Audience: Researchers, scientists, and drug development professionals.
Introduction
Peptide alcohols, characterized by a hydroxyl group at the C-terminus instead of the typical carboxylic acid, are a class of peptide mimetics with significant therapeutic potential. This modification can enhance metabolic stability, alter solubility, and improve binding affinity to biological targets. Fmoc-L-Tryptophanol is a key building block for introducing a C-terminal tryptophanol residue, a modification found in various biologically active peptides. This document provides a detailed protocol for the incorporation of this compound into a peptide sequence using solid-phase peptide synthesis (SPPS).
The synthesis of C-terminal peptide alcohols presents a unique challenge as the absence of a carboxylic acid group prevents direct attachment to standard resins like Wang or Rink Amide.[1] This protocol outlines the use of 2-chlorotrityl chloride (2-CTC) resin, which allows for the attachment of the amino alcohol via its hydroxyl group, enabling subsequent peptide chain elongation using standard Fmoc-SPPS chemistry.
Principle of the Method
The synthesis strategy involves three main stages:
-
Anchoring: this compound is attached to a highly acid-labile resin, such as 2-chlorotrityl chloride resin, through its primary alcohol. This forms an ether linkage that is stable to the basic conditions used for Fmoc deprotection but can be cleaved under mild acidic conditions.
-
Elongation: The peptide chain is assembled on the resin-bound tryptophanol. This process follows the standard Fmoc-SPPS cycle: N-terminal Fmoc group deprotection using a piperidine solution, followed by the coupling of the next Fmoc-protected amino acid.[2][3]
-
Cleavage and Deprotection: The completed peptide alcohol is cleaved from the resin, and side-chain protecting groups are simultaneously removed using a strong acidic cleavage cocktail containing scavengers to protect the tryptophan indole ring.[4][5]
Experimental Protocol
Materials and Reagents
-
This compound
-
2-Chlorotrityl chloride (2-CTC) resin (e.g., 1.6 mmol/g loading)
-
Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine
-
Diisopropylethylamine (DIEA)
-
Coupling Reagent: HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Cleavage Cocktail (Reagent K): Trifluoroacetic acid (TFA) / Water / Phenol / Thioanisole / 1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5 v/v)
-
Diethyl ether (cold)
Step 1: Loading of this compound onto 2-Chlorotrityl Chloride Resin
-
Resin Swelling: Swell 2-chlorotrityl chloride resin (1.0 g, 1.6 mmol) in DCM (15 mL) for 30 minutes in a reaction vessel. Drain the solvent.
-
Loading Solution Preparation: Dissolve this compound (0.8 eq, 1.28 mmol) in DCM (10 mL). Add DIEA (2.5 eq, 4.0 mmol).
-
Loading Reaction: Add the this compound solution to the swollen resin. Agitate the mixture at room temperature for 2-4 hours.
-
Capping: To cap any remaining active sites on the resin, add 1 mL of methanol and agitate for 30 minutes.
-
Washing: Drain the reaction solution and wash the resin sequentially with DCM (3x), DMF (3x), and finally DCM (3x). Dry the resin under vacuum.
-
Loading Determination (Optional): The loading efficiency can be determined by treating a small, known weight of the dried resin with 20% piperidine in DMF and measuring the UV absorbance of the dibenzofulvene-piperidine adduct at 301 nm.
Step 2: Peptide Chain Elongation
The following cycle is repeated for each amino acid to be added to the peptide chain.
-
Fmoc Deprotection:
-
Amino Acid Coupling:
-
In a separate vial, dissolve the next Fmoc-amino acid (3.0 eq relative to resin loading) and HCTU (2.9 eq) in DMF.
-
Add DIEA (6.0 eq) to the activation mixture and let it stand for 2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture at room temperature for 1-2 hours.[2]
-
Monitoring (Optional): Perform a Kaiser test to check for the presence of free primary amines. If the test is positive, indicating incomplete coupling, repeat the coupling step.
-
Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).
-
Step 3: Cleavage and Final Deprotection
-
N-Terminal Fmoc Removal: Before cleavage, ensure the N-terminal Fmoc group of the final amino acid is removed by following the deprotection procedure in Step 2.1.[8]
-
Resin Preparation: Wash the deprotected peptide-resin with DCM (3x) and dry it under vacuum for at least 1 hour.
-
Cleavage Reaction:
-
Add the pre-chilled cleavage cocktail (e.g., Reagent K) to the resin (10 mL per gram of resin).[9] The use of scavengers like EDT and thioanisole is critical to prevent alkylation of the tryptophan indole side chain by cations generated during cleavage.[5][10]
-
Agitate the mixture at room temperature for 2-3 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate into a cold centrifuge tube.
-
Wash the resin twice with a small volume of fresh TFA.
-
Precipitate the crude peptide by adding the combined filtrate to a 10-fold excess of cold diethyl ether.
-
Centrifuge the mixture, decant the ether, and repeat the ether wash twice to remove scavengers.
-
-
Drying: Dry the resulting peptide pellet under a stream of nitrogen or in a vacuum desiccator. The crude peptide can then be purified by reverse-phase HPLC.
Data Presentation
The following tables provide representative data for the synthesis of a model peptide alcohol.
Table 1: Resin Loading and Synthesis Parameters
| Parameter | Value | Notes |
| Resin Type | 2-Chlorotrityl Chloride | Suitable for attaching alcohols and generating protected fragments.[11] |
| Initial Resin Loading | 1.6 mmol/g | Manufacturer's specification. |
| This compound Loading | 0.75 mmol/g | Determined by UV spectrophotometry after Fmoc cleavage. |
| Synthesis Scale | 0.2 mmol | Based on the calculated resin loading. |
| Amino Acid Excess | 3.0 equivalents | Per coupling cycle. |
| Coupling Reagent | HCTU | Efficient and fast coupling reagent. |
Table 2: Cleavage and Yield
| Parameter | Value | Notes |
| Cleavage Cocktail | Reagent K (TFA/H₂O/Phenol/Thioanisole/EDT) | Recommended for peptides containing sensitive residues like Trp.[9] |
| Cleavage Time | 2.5 hours | Sufficient for complete deprotection and cleavage. |
| Crude Peptide Yield | 175 mg | - |
| Purity (by RP-HPLC) | ~75% | Typical purity before purification. |
Visualizations
Workflow and Chemistry Diagrams
The following diagrams illustrate the key processes in the synthesis of a C-terminal Tryptophanol peptide.
Caption: Workflow for SPPS of C-terminal Tryptophanol peptides.
Caption: Comparison of a standard peptide vs. a Tryptophanol C-terminus.
References
- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 4. Functionalized Resins for the Synthesis of Peptide Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 7. chempep.com [chempep.com]
- 8. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 9. peptide.com [peptide.com]
- 10. researchgate.net [researchgate.net]
- 11. Cleavage from Resin - Wordpress [reagents.acsgcipr.org]
Application Notes and Protocols for the Coupling of Fmoc-L-Tryptophanol in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of tryptophan residues into peptide sequences is crucial for the synthesis of a wide array of biologically active peptides and therapeutic candidates. L-Tryptophan, with its bulky indole side chain, can present unique challenges during solid-phase peptide synthesis (SPPS), including potential side reactions and difficulties in achieving high coupling efficiencies. The use of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group for the α-amine is standard practice in modern SPPS. This document provides a detailed standard procedure for the efficient and reliable coupling of Fmoc-L-Tryptophanol, with a particular focus on the use of the side-chain protected derivative, Fmoc-L-Trp(Boc)-OH, to mitigate common side reactions.
The protocols outlined below are intended to serve as a comprehensive guide for researchers, offering step-by-step instructions for the coupling reaction, methods for monitoring its completion, and a discussion of potential pitfalls and how to avoid them.
Importance of Side-Chain Protection for Tryptophan: The Role of the Boc Group
The indole side chain of tryptophan is susceptible to modification, particularly under the acidic conditions typically employed for the final cleavage of the peptide from the resin and removal of other side-chain protecting groups. Carbocations generated from protecting groups on other amino acids, such as the sulfonyl-based protecting groups on arginine (e.g., Pbf, Pmc), can alkylate the tryptophan indole ring.[1][2] This leads to undesired peptide impurities that can be difficult to separate from the target product.
To prevent this side reaction, the use of a tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen of tryptophan is highly recommended.[2][3] The Fmoc-Trp(Boc)-OH derivative effectively shields the indole from electrophilic attack during cleavage.[2] The Boc group is then cleanly removed by trifluoroacetic acid (TFA) during the final cleavage step.[2]
Caption: Logic for using Boc protection on the Tryptophan side chain.
Experimental Protocols
This section details the standard procedure for coupling Fmoc-L-Trp(Boc)-OH onto a solid support during SPPS. The protocol assumes a standard manual synthesis; however, the principles can be adapted for automated synthesizers.
Materials and Reagents
-
Fmoc-L-Trp(Boc)-OH
-
Solid-phase synthesis resin (e.g., Rink Amide, Wang resin) with a free amino group
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine, reagent grade
-
Coupling reagent (e.g., HBTU, HATU)
-
Base (e.g., N,N-Diisopropylethylamine (DIPEA), N-Methylmorpholine (NMM))
-
Washing solvents (e.g., DMF, DCM, Isopropanol)
-
Kaiser test reagents
Standard Coupling Protocol
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30-60 minutes in a reaction vessel.[4]
-
Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add a solution of 20% (v/v) piperidine in DMF to the resin.[5]
-
Agitate the mixture for 3 minutes, then drain the solution.[6]
-
Add a fresh solution of 20% piperidine in DMF and agitate for an additional 10-15 minutes to ensure complete Fmoc removal.[5]
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[7]
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve Fmoc-L-Trp(Boc)-OH (3-5 equivalents relative to the resin loading) and the coupling reagent (e.g., HATU, 2.9-4.5 equivalents) in DMF.[4]
-
Add the base (e.g., DIPEA, 6-10 equivalents) to the amino acid solution and mix for 1-2 minutes to pre-activate the amino acid.[4][8]
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.[9] For potentially difficult couplings, the reaction time can be extended.
-
-
Washing:
-
Drain the coupling solution from the resin.
-
Wash the resin thoroughly with DMF (3 times), followed by DCM (3 times), and finally DMF (3 times) to remove any unreacted reagents and byproducts.[8]
-
-
Monitoring the Coupling Reaction:
-
Perform a Kaiser test on a small sample of the resin beads to check for the presence of free primary amines.[10] A negative Kaiser test (yellow or colorless beads) indicates a complete coupling reaction. If the test is positive (blue beads), a second coupling may be necessary.
-
Caption: Experimental workflow for this compound coupling.
Data Presentation
The following tables summarize the recommended quantitative parameters for the coupling of Fmoc-L-Trp(Boc)-OH and the interpretation of the Kaiser test for monitoring the reaction.
Table 1: Recommended Reagent Equivalents and Reaction Times
| Parameter | Value | Reference |
| Fmoc-L-Trp(Boc)-OH | 3-5 equivalents | [4] |
| Coupling Reagent (e.g., HATU) | 2.9-4.5 equivalents | [4] |
| Base (e.g., DIPEA) | 6-10 equivalents | [4] |
| Coupling Time | 1-2 hours | [9] |
| Fmoc Deprotection Time | 2 x (3-15 minutes) | [5][6] |
Table 2: Interpretation of Kaiser Test Results
| Observation | Interpretation | Recommended Action |
| Colorless or yellow beads and solution | Coupling is complete. | Proceed to the next deprotection step. |
| Dark blue solution, colorless beads | Coupling is nearly complete. | Extend coupling time or proceed with a capping step. |
| Light blue solution, dark blue beads | Incomplete coupling. | Perform a second coupling. |
| Intense blue solution and beads | Coupling has failed. | Re-evaluate reagents and protocol. |
Monitoring Protocols
Kaiser Test (Ninhydrin Test)
The Kaiser test is a highly sensitive qualitative method for detecting free primary amines.[11]
-
Sample Preparation: Collect a small sample of resin beads (10-15) and wash them thoroughly with DMF and then DCM to remove residual reagents.
-
Reagent Addition: Add 2-3 drops of each of the following solutions to the resin beads in a small test tube:
-
Potassium cyanide in pyridine
-
Ninhydrin in n-butanol
-
Phenol in n-butanol
-
-
Incubation: Heat the test tube at 100-110°C for 5 minutes.
-
Observation: Observe the color of the beads and the solution. A blue color indicates the presence of free amines.
UV-Vis Spectrophotometry for Fmoc Deprotection Monitoring
The completion of the Fmoc deprotection step can be quantitatively monitored by measuring the UV absorbance of the dibenzofulvene-piperidine adduct, which has a characteristic absorbance maximum at approximately 301 nm.[6][7]
Procedure: [7]
-
Collect the filtrate from the second piperidine treatment.
-
Dilute a small aliquot of the filtrate with a known volume of 20% piperidine in DMF.
-
Measure the absorbance at 301 nm using 20% piperidine in DMF as a blank.
-
The amount of Fmoc group removed can be calculated using the Beer-Lambert law, providing an indication of the number of available sites for the subsequent coupling reaction.
Potential Side Reactions and Troubleshooting
-
Incomplete Coupling: If the Kaiser test remains positive after the initial coupling, a second coupling with freshly activated Fmoc-L-Trp(Boc)-OH is recommended. For "difficult" sequences prone to aggregation, using a more powerful coupling reagent like HATU over HBTU can improve efficiency.[8]
-
Racemization: While tryptophan is not as prone to racemization as some other amino acids like histidine or cysteine, it is still important to avoid prolonged pre-activation times and the use of excessive base.[4]
-
Indole Alkylation: As previously discussed, this is primarily a concern during final cleavage and is effectively mitigated by using Fmoc-Trp(Boc)-OH.[1][2]
By following these detailed protocols and monitoring procedures, researchers can confidently and successfully incorporate this compound into their peptide sequences, leading to higher purity of the crude product and simplifying downstream purification efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. peptide.com [peptide.com]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. americanpeptidesociety.org [americanpeptidesociety.org]
- 10. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
Application Notes and Protocols for the Activation of Fmoc-L-Tryptophanol using HATU
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) in the activation and coupling of Fmoc-L-Tryptophanol in solid-phase peptide synthesis (SPPS). The protocols and data presented are intended to facilitate the efficient and high-purity synthesis of tryptophan-containing peptides.
Introduction
HATU is a highly effective uronium/aminium-based coupling reagent widely used in peptide synthesis. Its ability to rapidly form an active OAt-ester with the carboxylic acid of an Fmoc-amino acid leads to high coupling efficiencies and minimal racemization.[1] When incorporating tryptophan into a peptide sequence, the potential for side reactions involving the indole side chain necessitates careful consideration of the synthetic strategy. The use of a side-chain protecting group, such as a tert-butyloxycarbonyl (Boc) group on the indole nitrogen (Fmoc-Trp(Boc)-OH), is strongly recommended to prevent unwanted modifications.
Mechanism of Activation
The activation of an Fmoc-amino acid with HATU proceeds through a two-step mechanism. First, in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), the carboxylic acid of the Fmoc-amino acid is deprotonated. The resulting carboxylate then attacks HATU to form a highly reactive OAt-active ester. This active ester readily reacts with the free amine of the resin-bound peptide to form the desired peptide bond.
Caption: Mechanism of Fmoc-Trp(Boc)-OH activation with HATU and subsequent coupling.
Data Presentation
Table 1: General Reagent Equivalents for HATU-mediated Coupling in SPPS
| Reagent/Component | Equivalents (relative to resin loading) |
| Fmoc-Amino Acid | 2.0 - 5.0 |
| HATU | 1.9 - 4.5 |
| Base (e.g., DIPEA) | 4.0 - 10.0 |
Data compiled from multiple sources.[1][2]
Table 2: Comparative Purity of a Model Peptide with Different Coupling Reagents and Times
| Coupling Reagent | Crude Purity (2 x 1 min coupling) | Crude Purity (2 x 20 min coupling) |
| HATU | 83.63% | 79.85% |
| HCTU | 78.52% | 81.71% |
| PyBOP | 48.11% | 70.27% |
Adapted from a study on fast conventional Fmoc SPPS.[3] These results indicate that for short coupling times, HATU can provide superior purity.
Experimental Protocols
The following protocols provide a detailed methodology for the coupling of Fmoc-Trp(Boc)-OH in solid-phase peptide synthesis using HATU. It is highly recommended to use the Boc-protected form of this compound to prevent alkylation of the indole side chain.
Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) Coupling of Fmoc-Trp(Boc)-OH
This protocol is for a standard 0.1 mmol scale synthesis.
Materials:
-
Fmoc-protected resin (e.g., Rink Amide, Wang)
-
Fmoc-Trp(Boc)-OH
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
20% (v/v) Piperidine in DMF
-
Dichloromethane (DCM)
-
SPPS reaction vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh portion of 20% piperidine in DMF and agitate for 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Activation (Pre-activation):
-
In a separate, dry vial, dissolve Fmoc-Trp(Boc)-OH (e.g., 5 equivalents, 0.5 mmol) and HATU (e.g., 4.9 equivalents, 0.49 mmol) in a minimal amount of DMF.
-
Add DIPEA (e.g., 10 equivalents, 1.0 mmol) to the solution.
-
Allow the mixture to pre-activate for 1-2 minutes. For sterically hindered couplings, this time can be extended up to 15 minutes.[1]
-
-
Coupling Reaction:
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Ensure there is enough solvent to fully immerse the resin; add more DMF if necessary.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
-
Washing and Monitoring:
-
Drain the reaction solution.
-
Wash the resin thoroughly with DMF (3-5 times) and DCM (3 times) to remove excess reagents and byproducts.
-
Perform a Kaiser test on a small sample of the resin. A negative result (yellow/colorless beads) indicates complete coupling. If the test is positive (blue beads), a second coupling (double coupling) may be required.
-
References
Application Note and Protocol: Fmoc-L-Tryptophanol Attachment to Wang Resin
Audience: Researchers, scientists, and drug development professionals.
This document provides a detailed methodology for the attachment of N-α-Fmoc-L-Tryptophanol to Wang resin, a critical initial step in solid-phase peptide synthesis (SPPS) for peptides with a C-terminal Tryptophan. The protocol covers the coupling reaction, capping of unreacted sites, and determination of the final resin loading.
Overview
The successful loading of the first amino acid onto the resin is fundamental for achieving high-purity peptides. Wang resin is a widely used solid support for Fmoc-based SPPS, yielding a C-terminal carboxylic acid upon cleavage.[][2][3] The attachment of Fmoc-L-Tryptophanol is achieved by an esterification reaction between the carboxylic acid of the amino acid and the hydroxyl groups of the resin. This process is typically facilitated by a coupling agent, such as N,N'-diisopropylcarbodiimide (DIC), and a catalyst, like 4-(dimethylamino)pyridine (DMAP).[2][3][4] To minimize potential side reactions and racemization, 1-hydroxybenzotriazole (HOBt) is often included.[2][4]
Following the coupling reaction, any unreacted hydroxyl groups on the resin are "capped" to prevent the formation of deletion sequences in the subsequent peptide chain elongation. This is commonly achieved using acetic anhydride. Finally, the loading of the this compound onto the resin is quantified to ensure efficient downstream synthesis. A common and reliable method for this is the spectrophotometric determination of the Fmoc-piperidine adduct upon treatment with piperidine.[5]
Data Presentation
The following table summarizes the key reagents and parameters for the attachment of this compound to Wang resin.
| Parameter | Specification | Notes |
| Resin Type | Wang Resin | 100-200 mesh, ~1.0 mmol/g substitution |
| Amino Acid | This compound | 4 equivalents relative to resin substitution |
| Coupling Reagent | N,N'-Diisopropylcarbodiimide (DIC) | 4 equivalents relative to resin substitution |
| Coupling Additive | 1-Hydroxybenzotriazole (HOBt) | 4 equivalents relative to resin substitution |
| Catalyst | 4-(Dimethylamino)pyridine (DMAP) | 0.1 equivalents relative to resin substitution |
| Capping Reagent | Acetic Anhydride | 2 equivalents relative to initial resin substitution |
| Capping Base | N,N-Diisopropylethylamine (DIPEA) | 2 equivalents relative to initial resin substitution |
| Solvents | Dichloromethane (DCM), N,N-Dimethylformamide (DMF) | Peptide synthesis grade |
| Reaction Time | 12 hours | For the coupling reaction |
| Expected Loading | 0.4 - 0.7 mmol/g | Dependent on reaction conditions and initial resin |
Experimental Protocols
Attachment of this compound to Wang Resin
This protocol describes the esterification of this compound to Wang resin.
Materials:
-
Wang resin
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
4-(Dimethylamino)pyridine (DMAP)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Solid-phase synthesis vessel
-
Mechanical shaker
Procedure:
-
Resin Swelling: Swell the Wang resin (1 g) in a mixture of DCM and DMF (9:1, v/v; 10 mL) in a solid-phase synthesis vessel for 1 hour.[4] Drain the solvent.
-
Reagent Preparation: In a separate flask, dissolve this compound (4 eq) and HOBt (4 eq) in a minimal amount of DMF.[4]
-
Coupling Reaction:
-
Add the dissolved this compound and HOBt solution to the swollen resin.
-
Add DIC (4 eq) to the resin mixture and begin agitation.[4]
-
In a separate vial, dissolve DMAP (0.1 eq) in a minimal amount of DMF and add it to the reaction vessel.[4]
-
Agitate the mixture on a mechanical shaker for 12 hours at room temperature.[4]
-
-
Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), a mixture of DMF/DCM (1:1, v/v; 3 x 10 mL), and DCM (3 x 10 mL).[4]
Capping of Unreacted Hydroxyl Groups
This procedure is to block any remaining hydroxyl groups on the resin.
Materials:
-
This compound loaded Wang resin
-
Acetic Anhydride
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Methanol (MeOH)
Procedure:
-
Capping Reaction: To the washed resin from the previous step, add a solution of acetic anhydride (2 eq) and DIPEA (2 eq) in DCM (10 mL).[4]
-
Agitate the mixture for 30 minutes at room temperature.[4]
-
Final Washing: Drain the capping solution and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and Methanol (3 x 10 mL).[4]
-
Drying: Dry the resin in vacuo to a constant weight.[4]
Determination of Resin Loading by Fmoc Quantification
This protocol outlines the spectrophotometric method to determine the loading of this compound on the Wang resin. The method is based on the quantitative release of the Fmoc group by piperidine and the measurement of the UV absorbance of the resulting dibenzofulvene-piperidine adduct.[5]
Materials:
-
Dried this compound-Wang resin
-
20% Piperidine in DMF (v/v)
-
N,N-Dimethylformamide (DMF)
-
UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Sample Preparation: Accurately weigh a small amount of the dried resin (e.g., 5-10 mg) into a small vessel.
-
Fmoc Deprotection: Add a precise volume of 20% piperidine in DMF (e.g., 1 mL) to the resin.[5] Agitate the mixture for 30 minutes to ensure complete removal of the Fmoc group.
-
Solution Collection: Carefully collect all of the deprotection solution, ensuring no resin beads are transferred.
-
Dilution: Dilute the collected solution with DMF to a final volume that will give an absorbance reading in the linear range of the spectrophotometer (typically 0.1-1.0 AU).[5]
-
Spectrophotometric Measurement:
-
Calculation of Loading: Use the Beer-Lambert law to calculate the resin loading:
Loading (mmol/g) = (Absorbance × Dilution Factor × Volume of Piperidine Solution (L)) / (ε × Mass of Resin (g))
Where:
-
Absorbance is the measured absorbance at ~301 nm.
-
Dilution Factor is the total volume after dilution divided by the initial volume of the collected deprotection solution.
-
Volume of Piperidine Solution is the initial volume used for deprotection.
-
ε (molar extinction coefficient) for the dibenzofulvene-piperidine adduct is approximately 7800 L·mol⁻¹·cm⁻¹.[6]
-
Mass of Resin is the initial weight of the dried resin sample.
-
Visualizations
Experimental Workflow for this compound Attachment
Caption: Workflow for attaching this compound to Wang resin.
Fmoc Quantification Protocol
Caption: Protocol for determining resin loading via Fmoc quantification.
References
Application Notes and Protocols for the Cleavage of Peptides Containing Fmoc-L-Tryptophanol from Resin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the efficient cleavage of peptides containing L-Tryptophanol (Trp) from solid-phase synthesis resins, specifically focusing on the Fmoc/tBu strategy. The indole side chain of tryptophan is highly susceptible to modification by reactive carbocations generated during acidolytic cleavage. Therefore, careful selection of cleavage cocktails and scavengers is critical to obtaining high purity and yield of the target peptide. These notes offer a comprehensive overview of common challenges, optimized protocols, and analytical methods for quality control.
Introduction
Solid-Phase Peptide Synthesis (SPPS) employing the Fmoc/tBu strategy is a cornerstone of peptide and protein chemistry. The final step, cleavage of the peptide from the resin support and concomitant removal of side-chain protecting groups, is pivotal for the successful isolation of the desired product. Peptides incorporating L-Tryptophanol present a unique challenge due to the high nucleophilicity of the indole ring, making it a target for electrophilic attack by carbocations generated during the cleavage process. This can lead to various side reactions, most notably alkylation of the indole nucleus, resulting in impurities that are often difficult to separate from the final product.[1]
The use of appropriate scavengers in the cleavage cocktail is essential to quench these reactive species and preserve the integrity of the tryptophan residue. This guide details optimized cleavage conditions and protocols to minimize side reactions and maximize the yield and purity of tryptophan-containing peptides.
Challenges in Cleaving Tryptophan-Containing Peptides
The primary challenge in the cleavage of tryptophan-containing peptides is the prevention of side reactions involving the indole side chain. The main sources of these side reactions are:
-
Carbocations from Protecting Groups: Acid-labile side-chain protecting groups (e.g., t-butyl) and the resin linker can generate stable carbocations in the acidic cleavage medium.
-
Re-attachment to the Resin: The cleaved peptide can potentially re-attach to the resin via the tryptophan indole ring.[2]
-
Oxidation: The indole ring is also susceptible to oxidation, which can be exacerbated by certain cleavage conditions.
To mitigate these issues, a carefully formulated cleavage cocktail containing a strong acid (typically trifluoroacetic acid - TFA) and a combination of scavengers is employed.
Experimental Protocols
Materials and Reagents
-
Peptide-resin (dried under vacuum)
-
Trifluoroacetic acid (TFA), high purity
-
Scavengers:
-
Triisopropylsilane (TIS)
-
1,2-Ethanedithiol (EDT)
-
Water (deionized)
-
Thioanisole
-
Phenol
-
-
Dichloromethane (DCM)
-
Cold diethyl ether or methyl tert-butyl ether (MTBE)
-
Centrifuge tubes
-
Sintered glass funnel
-
Nitrogen gas supply
-
HPLC system for analysis and purification
-
Mass spectrometer
General Protocol for TFA-Mediated Cleavage
This protocol is a general guideline and may require optimization based on the specific peptide sequence and resin.
-
Resin Preparation: Ensure the peptide-resin is thoroughly washed with a solvent like DCM to remove residual DMF and dried completely under vacuum for at least 4 hours.[3]
-
Cleavage Cocktail Preparation: Prepare the cleavage cocktail fresh just before use in a well-ventilated fume hood. A commonly used and effective cocktail for tryptophan-containing peptides is "Reagent K".[4][5][6]
-
Cleavage Reaction:
-
Place the dried peptide-resin in a suitable reaction vessel.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).[7]
-
Stopper the vessel and allow the reaction to proceed at room temperature with occasional gentle swirling for 2-3 hours.[7] For peptides with multiple arginine residues or other acid-labile protecting groups, the cleavage time may need to be extended.[5]
-
-
Peptide Isolation:
-
Filter the resin using a sintered glass funnel and collect the filtrate containing the cleaved peptide.
-
Wash the resin twice with a small volume of fresh TFA and combine the filtrates.[7]
-
-
Peptide Precipitation:
-
Washing and Drying:
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether.
-
Wash the peptide pellet with cold ether two more times to remove residual scavengers and by-products.[7]
-
Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Alternative Cleavage Protocol using TMSBr
For peptides containing Arg(Mtr), a trimethylsilyl bromide (TMSBr) based cleavage can be more rapid.[8]
-
Deprotection of N-terminal Fmoc group: Treat the resin with 20% piperidine in DMF for 30 minutes.
-
Washing: Wash the resin with DMF and then DCM.
-
Cleavage Cocktail Preparation: For 100 mg of peptide-resin, mix 250 µL of ethanedithiol, 50 µL of m-cresol, 590 µL of thioanisole, and 3.75 mL of TFA. Cool in an ice bath and then add 660 µL of TMSBr.
-
Cleavage Reaction: Add the cooled cleavage mixture to the peptide-resin and let it stand for 15 minutes under a nitrogen atmosphere.
-
Work-up: Filter the resin, wash with TFA, and precipitate the peptide with cold ether as described in the general protocol.
Data Presentation: Cleavage Efficiency and Purity
The choice of cleavage cocktail significantly impacts the yield and purity of the final peptide. The following tables summarize representative quantitative data from various studies.
Table 1: Comparison of Cleavage Cocktails for a Tryptophan-Containing Peptide
| Cleavage Cocktail Composition | Cleavage Time (hours) | Crude Purity (%) by HPLC | Notes |
| Reagent K: 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT | 2 | ~70-78 | Effective in minimizing a wide range of side reactions.[6][9] |
| Reagent R: 90% TFA, 5% Thioanisole, 3% EDT, 2% Anisole | 2 | ~70-78 | Also effective, with similar performance to Reagent K for the model peptide.[9] |
| TFA / 20% EDT / 4% H₂O | 2 | ~70-78 | Another effective combination, yielding comparable results to Reagent K and R.[9] |
| 95% TFA, 2.5% H₂O, 2.5% TIS | 2-3 | >95 | Generally effective for most sequences, especially when appropriate protecting groups are used. |
| 2% MSA, 2.5% TIS, 95.5% Formic Acid | 2-3 | 98 | A greener alternative to TFA, showing high purity and cleavage yield.[10] |
Table 2: Representative Yield and Purity Data from Specific Protocols
| Peptide/Resin System | Cleavage Conditions | Yield (%) | Purity (%) by HPLC | Reference |
| Protected Peptide on Trityl Resin | 0.1 N HCl in DMF with 10% TFE, 4.5 hours | 92 | >96.86 | [11] |
| Peptide Thioester Synthesis | NBS and H-AA-SEt, <30 min | ~65 | ~95 | [12] |
| [D-Trp⁶]LHRH-NH₂ on Merrifield Resin | Methanolic ammonia | 59 | >99 | [3] |
| H-YWWFL-NH₂ on Rink Amide Resin | 2% MSA, 2.5% TIS, 95.5% FA, overnight with 0.5 M NH₄OH | 95 | 98 | [10] |
Visualization of Workflows and Mechanisms
Experimental Workflow
The following diagram illustrates the overall workflow for the cleavage and isolation of a tryptophan-containing peptide.
Caption: Workflow for Cleavage and Isolation of Tryptophan-Containing Peptides.
Cleavage Mechanism and Role of Scavengers
This diagram illustrates the acid-catalyzed cleavage of a peptide from Wang resin and the protective role of scavengers against tryptophan alkylation.
References
- 1. benchchem.com [benchchem.com]
- 2. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 3. EP1343808A2 - Process for the synthesis of a peptide having a trp residue - Google Patents [patents.google.com]
- 4. chemistry.du.ac.in [chemistry.du.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. | Semantic Scholar [semanticscholar.org]
- 7. High-yield cleavage of tryptophanyl peptide bonds by o-iodosobenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of methods for the Fmoc solid-phase synthesis and cleavage of a peptide containing both tryptophan and arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. US8022181B2 - Composition and method for the release of protected peptides from a resin - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Incorporation of Fmoc-L-Tryptophanol in Cyclic Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-proteinogenic amino acids into peptide scaffolds is a powerful strategy in drug discovery and development, offering a means to enhance pharmacological properties such as metabolic stability, receptor affinity, and bioavailability. Fmoc-L-Tryptophanol, the alcohol derivative of L-tryptophan, is a unique building block that introduces a hydroxyl group, providing opportunities for novel cyclization strategies and specific molecular interactions. These application notes provide a comprehensive overview and detailed protocols for the successful incorporation of this compound into cyclic peptides using Fmoc-based solid-phase peptide synthesis (SPPS).
Cyclic peptides offer several advantages over their linear counterparts, including constrained conformations that can lead to higher receptor selectivity and improved resistance to enzymatic degradation.[1][2] The presence of the tryptophanol moiety can further enhance the therapeutic potential of cyclic peptides by enabling the formation of cyclic depsipeptides through lactonization, or by serving as a key pharmacophoric element.
Data Summary
The following tables summarize hypothetical, yet expected, quantitative data for the synthesis of a model cyclic peptide containing L-Tryptophanol. These values are based on standard Fmoc-SPPS yields and purities and should be used as a benchmark for successful synthesis.
Table 1: Coupling Efficiency of this compound(Mtt)-OH
| Coupling Cycle | Amino Acid | Coupling Reagent | Coupling Time (min) | Coupling Efficiency (%) |
| 1 | Fmoc-Gly-OH | HBTU/DIPEA | 60 | >99 |
| 2 | Fmoc-L-Ala-OH | HBTU/DIPEA | 60 | >99 |
| 3 | This compound(Mtt)-OH | HBTU/DIPEA | 120 | ~98 |
| 4 | Fmoc-L-Leu-OH | HBTU/DIPEA | 60 | >99 |
Table 2: Yield and Purity of Linear and Cyclic Peptides
| Peptide | Synthesis Scale (mmol) | Cleavage Method | Cyclization Method | Overall Yield (%) | Purity by RP-HPLC (%) |
| Linear Peptide | 0.1 | 1% TFA in DCM | - | 85 | >95 |
| Cyclic Peptide (Amide) | 0.05 | - | HBTU/DIPEA | 35 | >90 |
| Cyclic Peptide (Ester) | 0.05 | - | MSCl/DIPEA/DMAP | 40 | >92 |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a Linear Peptide Containing L-Tryptophanol
This protocol outlines the manual solid-phase synthesis of a linear peptide incorporating this compound. A 2-chlorotrityl chloride resin is recommended to allow for mild cleavage conditions that preserve the side-chain protecting groups.
Materials:
-
2-Chlorotrityl chloride resin
-
Fmoc-protected amino acids (including this compound(Mtt)-OH)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Diisopropylethylamine (DIPEA)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT)
-
Diethyl ether
Procedure:
-
Resin Swelling and First Amino Acid Loading:
-
Swell the 2-chlorotrityl chloride resin in DMF for 30 minutes in a reaction vessel.
-
Dissolve the first Fmoc-amino acid (e.g., Fmoc-Gly-OH, 2 equivalents) and DIPEA (4 equivalents) in DCM.
-
Add the amino acid solution to the swollen resin and agitate for 2 hours.
-
Cap any unreacted sites by adding methanol and agitating for 30 minutes.
-
Wash the resin with DCM (3x) and DMF (3x).
-
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes. Drain.
-
Repeat the treatment with 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5x).
-
-
Amino Acid Coupling (including this compound(Mtt)-OH):
-
In a separate vial, dissolve the next Fmoc-amino acid (3 equivalents) and HBTU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the activation mixture and allow it to pre-activate for 2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours. For this compound(Mtt)-OH, extend the coupling time to 2 hours to ensure high efficiency.
-
Monitor the coupling reaction using a Kaiser test.
-
Wash the resin with DMF (3x) and DCM (3x).
-
Repeat steps 2 and 3 for each subsequent amino acid in the sequence.
-
-
Cleavage of the Protected Linear Peptide from Resin:
-
Wash the resin with DCM (5x) and dry under vacuum.
-
Treat the resin with a solution of 1% TFA in DCM for 2 minutes. Repeat this step 5-10 times, collecting the filtrate each time.
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
Precipitate the protected linear peptide by adding the concentrated solution to cold diethyl ether.
-
Centrifuge to pellet the peptide and decant the ether.
-
Dry the peptide under vacuum.
-
Protocol 2: Head-to-Tail Cyclization (Amide Bond Formation)
This protocol describes the cyclization of the linear peptide via amide bond formation between the N- and C-termini in solution.
Materials:
-
Protected linear peptide
-
DMF
-
DIPEA
-
HBTU
Procedure:
-
Cyclization Reaction:
-
Dissolve the protected linear peptide in DMF to a final concentration of 1 mM.
-
Add HBTU (1.5 equivalents) and DIPEA (3 equivalents).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by RP-HPLC.
-
-
Deprotection and Purification:
-
Once the cyclization is complete, remove the DMF under reduced pressure.
-
Treat the crude cyclic peptide with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% DTT) for 2-3 hours to remove all side-chain protecting groups.
-
Precipitate the deprotected cyclic peptide in cold diethyl ether.
-
Purify the cyclic peptide by preparative RP-HPLC.
-
Characterize the final product by mass spectrometry.
-
Protocol 3: Cyclization via Lactonization (Ester Bond Formation)
This protocol is applicable if the C-terminal amino acid is the Tryptophanol residue and its hydroxyl group is used for cyclization with the N-terminal amine.
Materials:
-
Protected linear peptide with C-terminal Tryptophanol
-
DCM
-
DMF
-
Methanesulfonyl chloride (MsCl)
-
DIPEA
-
4-Dimethylaminopyridine (DMAP)
Procedure:
-
Selective Deprotection of the Tryptophanol Hydroxyl Group:
-
If the hydroxyl group of Tryptophanol is protected (e.g., with Mtt), selectively deprotect it using appropriate conditions (e.g., 1% TFA in DCM for Mtt).
-
-
Lactonization:
-
Dissolve the linear peptide in a mixture of DCM and DMF.
-
Cool the solution to 0°C.
-
Add MsCl (1.2 equivalents) and DIPEA (2.5 equivalents).
-
After 10 minutes, add DMAP (4 equivalents).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by RP-HPLC.
-
-
Final Deprotection and Purification:
-
Follow the deprotection and purification steps outlined in Protocol 2.
-
Visualizations
Conclusion
The incorporation of this compound into cyclic peptides presents a novel avenue for the design of therapeutic peptides with unique structural and functional properties. The protocols outlined in these application notes provide a robust framework for the synthesis and cyclization of such peptides. While the synthesis may require optimization, particularly in the coupling of the amino alcohol and the cyclization steps, the potential for developing next-generation peptide-based therapeutics with enhanced stability and bioactivity makes this an exciting area of research.
References
Application Notes and Protocols for Bioconjugation using Fmoc-L-Tryptophanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of N-α-(9-Fluorenylmethoxycarbonyl)-L-tryptophanol (Fmoc-L-Tryptophanol) in bioconjugation. This unique reagent serves as a versatile building block, not only for its role in peptide synthesis but also as a functional linker for conjugating molecules of interest to biomolecules. The indole side chain of tryptophan offers a site for specific modifications, while the Fmoc group provides a fluorescent handle and a protecting group that can be selectively removed.[1][2] This document details a general protocol for the conjugation of this compound to a carboxyl-containing biomolecule via an ester linkage, a common strategy in bioconjugation.
I. Introduction to this compound in Bioconjugation
This compound is a derivative of the amino acid L-tryptophan, where the alpha-amino group is protected by a fluorenylmethoxycarbonyl (Fmoc) group.[3][4] While its primary application is in solid-phase peptide synthesis (SPPS), the free hydroxyl group of the tryptophanol moiety presents an opportunity for its use as a linker in bioconjugation. The Fmoc group is not only a protecting group but also possesses inherent fluorescence, allowing for the potential tracking of the conjugated molecule.[3]
Key Applications:
-
Fluorescent Labeling: The Fmoc group can serve as a fluorescent tag for biomolecules.
-
Linker Chemistry: this compound can act as a linker to conjugate small molecules, peptides, or other biomolecules to a target molecule.
-
Drug Delivery: It can be incorporated into drug delivery systems to enhance the efficacy of targeted therapies.[1]
II. General Protocol: Esterification of a Carboxyl-Containing Biomolecule with this compound
This protocol describes a general method for the conjugation of this compound to a biomolecule containing a carboxylic acid group using a carbodiimide-mediated esterification reaction.
Materials:
-
This compound
-
Carboxyl-containing biomolecule (e.g., a protein with accessible carboxyl groups, a small molecule drug)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
Diethyl ether
-
0.1 M Sodium Bicarbonate solution
-
0.1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass Spectrometer (MS)
Experimental Procedure:
-
Dissolution of Reactants:
-
In a round-bottom flask, dissolve the carboxyl-containing biomolecule (1 equivalent) and this compound (1.2 equivalents) in anhydrous DMF.
-
In a separate flask, dissolve DCC (1.2 equivalents) and DMAP (0.1 equivalents) in anhydrous DCM.
-
-
Reaction Mixture:
-
Cool the solution of the biomolecule and this compound to 0 °C in an ice bath.
-
Slowly add the DCC/DMAP solution to the cooled mixture with constant stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by TLC.
-
-
Work-up and Purification:
-
After the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Dilute the filtrate with DCM and wash sequentially with 0.1 M HCl, 0.1 M sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel or by preparative HPLC.
-
-
Characterization:
-
The purified bioconjugate should be characterized by HPLC to determine purity and by mass spectrometry to confirm the molecular weight.
-
III. Quantitative Data Summary
The following table summarizes the expected quantitative data for the conjugation of this compound to a model carboxyl-containing small molecule.
| Parameter | Value | Method of Analysis |
| Reaction Yield | 65-80% | Gravimetric |
| Purity | >95% | HPLC |
| Molecular Weight (Observed) | [M+H]⁺, [M+Na]⁺ (confirming product) | ESI-MS |
| Fmoc Absorbance | ~301 nm | UV-Vis Spectroscopy |
| TLC Rf (product) | 0.5 (representative) | Silica Gel TLC |
| TLC Rf (starting material) | 0.2 (representative) | Silica Gel TLC |
IV. Visualizations
Caption: Experimental workflow for the conjugation of this compound.
Caption: Logical relationship of components in the esterification reaction.
References
- 1. chemimpex.com [chemimpex.com]
- 2. US5300651A - Protected derivatives of tryptophan, processes for their preparation and their use for the preparation of dipeptide, polypeptide or protein structures - Google Patents [patents.google.com]
- 3. Fmoc-L-Trp-Ome | C27H24N2O4 | CID 131873978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Fmoc-L-tryptophan | C26H22N2O4 | CID 978343 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Fmoc-L-Tryptophanol in Peptide Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing the use of Fmoc-L-Tryptophanol in peptide coupling reactions.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the dissolution and coupling of this compound.
Issue: Poor Solubility of this compound
-
Question: My this compound is not dissolving completely in the peptide synthesis solvent. What steps can I take to improve its solubility?
-
Answer: Poor solubility of this compound can hinder the efficiency of your peptide coupling reaction. The bulky and hydrophobic nature of both the Fmoc protecting group and the tryptophan indole side chain can contribute to this issue.[1] Here are several strategies to address this:
-
Solvent Quality: Ensure you are using high-purity, peptide-grade solvents. For N,N-Dimethylformamide (DMF), it is crucial to use fresh, amine-free DMF, as degradation to dimethylamine can occur over time, which can also cause premature Fmoc deprotection.[2][3]
-
Sonication: Use an ultrasonic bath to aid in the dissolution of suspended this compound particles.[2]
-
Gentle Warming: Gently warming the solvent (e.g., to 30-40°C) can increase the solubility of the amino acid. However, avoid excessive heat, which could lead to degradation.
-
Solvent System Modification:
-
Pre-activation: The solubility of Fmoc-amino acids often increases upon activation with a coupling reagent.[4] Preparing the activated species shortly before it is needed can help overcome solubility challenges.
-
Issue: Precipitation During or After Activation
-
Question: The this compound solution becomes cloudy or forms a precipitate after adding the activation reagents. What is happening and how can I prevent this?
-
Answer: Precipitation upon activation can be due to the formation of a less soluble activated species or aggregation. The large, aromatic indole side chain of tryptophan can participate in π-π stacking interactions, which may lead to aggregation and reduced solubility. To mitigate this:
-
Increase Solvent Volume: Use a larger volume of solvent to maintain the activated species in solution.
-
Immediate Use: Add the activated amino acid solution to the resin immediately after preparation to minimize the time for precipitation to occur.
-
In-situ Activation: Add the coupling reagents directly to the reaction vessel containing the resin and the dissolved this compound, rather than pre-activating in a separate vial.
-
Issue: Incomplete or Slow Coupling Reaction
-
Question: The coupling reaction with this compound is incomplete, as indicated by a positive Kaiser test. What are the potential causes and solutions?
-
Answer: Incomplete coupling can result from several factors, including steric hindrance from the bulky side chain, poor solubility, or peptide aggregation on the resin. Here’s how to troubleshoot:
-
Double Coupling: Repeat the coupling step with a fresh solution of activated this compound.[5]
-
Use a More Potent Coupling Reagent: For difficult couplings, stronger activating reagents like HATU, HCTU, or PyAOP are often more effective than carbodiimide-based reagents like DIC.[5]
-
Increase Reaction Time: Extend the coupling time to allow the reaction to proceed to completion.
-
Disrupt Peptide Aggregation: If you suspect on-resin aggregation is hindering the reaction, wash the resin with a "magic mixture" (e.g., DCM/DMF/NMP 1:1:1) or a solvent known to disrupt secondary structures.[5]
-
Frequently Asked Questions (FAQs)
Solubility
-
Question: What are the best solvents for dissolving this compound?
-
Answer: this compound, like most Fmoc-protected amino acids, exhibits good solubility in polar aprotic solvents.[1] The most commonly used and effective solvents are N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP).[2][6] It is generally poorly soluble in water and less polar solvents like Dichloromethane (DCM).[6]
-
Question: Is there a quantitative solubility table for this compound in common solvents?
Peptide Coupling
-
Question: Does the indole side chain of tryptophan require protection during Fmoc-SPPS?
-
Answer: In many cases, the tryptophan side chain can be left unprotected during Fmoc-based solid-phase peptide synthesis (SPPS). However, the indole ring is susceptible to modification by cationic species that can be generated during cleavage, particularly from the deprotection of arginine side chains (e.g., Pmc, Pbf).[3] To prevent side reactions, using Fmoc-Trp(Boc)-OH, where the indole nitrogen is protected with a tert-butyloxycarbonyl (Boc) group, is often recommended.[3]
-
Question: What are the common side reactions associated with tryptophan in peptide synthesis?
-
Answer: Besides potential modification during final cleavage, unprotected tryptophan can undergo alkylation.[7] Another consideration is the potential for side reactions with byproducts of deprotection reagents. Using a scavenger cocktail during cleavage is crucial to minimize these side reactions.
Data Presentation
Table 1: Qualitative Solubility of this compound
| Solvent | Formula | Qualitative Solubility | Notes |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | Good to Excellent | Standard solvent for SPPS. Ensure it is amine-free.[2][6] |
| N-Methyl-2-pyrrolidone (NMP) | C₅H₉NO | Good to Excellent | Often has higher solvating power than DMF, especially for hydrophobic sequences.[2][6] |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Soluble | Can be used as a co-solvent to enhance solubility in DMF.[2] |
| Dichloromethane (DCM) | CH₂Cl₂ | Limited | Generally not a good solvent for dissolving Fmoc-amino acids.[6] |
| Tetrahydrofuran (THF) | C₄H₈O | Limited | May be used in solvent mixtures but is less effective than DMF or NMP. |
| Water | H₂O | Insoluble | The hydrophobic Fmoc group and tryptophan side chain limit aqueous solubility.[1] |
Table 2: Typical Reagent Stoichiometry for a Standard Coupling Reaction
| Reagent | Equivalents (relative to resin loading) |
| This compound | 2 - 5 |
| Coupling Reagent (e.g., HATU) | 1.9 - 4.9 |
| Base (e.g., DIPEA) | 4 - 10 |
Experimental Protocols
Protocol 1: Quantitative Solubility Determination of this compound
This protocol outlines a method to determine the solubility of this compound in a specific solvent.
Materials:
-
This compound
-
Peptide-grade solvent (e.g., DMF, NMP)
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker
-
Centrifuge
-
HPLC system with a UV detector
Methodology:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the chosen solvent in a sealed vial.
-
Agitate the mixture at a constant temperature (e.g., 25°C) using a thermostatic shaker for 24 hours to ensure equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
Centrifuge the vial at high speed to pellet the undissolved solid.
-
-
Sample Preparation for Analysis:
-
Carefully withdraw a known volume of the clear supernatant.
-
Dilute the supernatant with the same solvent to a concentration that falls within the linear range of your HPLC calibration curve.
-
-
HPLC Analysis:
-
Inject the diluted sample into the HPLC system.
-
Use a reverse-phase C18 column and a suitable mobile phase (e.g., a gradient of water/acetonitrile with 0.1% TFA).
-
Detect the this compound peak by UV absorbance (typically around 265 nm or 301 nm).
-
-
Quantification:
-
Determine the concentration of this compound in the diluted sample by comparing its peak area to a pre-established calibration curve.
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the quantitative solubility.
-
Protocol 2: Standard Peptide Coupling of this compound using HATU
This protocol describes a single coupling cycle for incorporating this compound into a growing peptide chain on a solid support.
Materials:
-
Fmoc-protected amino-terminated resin
-
This compound (or Fmoc-L-Trp(Boc)-OH)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
20% (v/v) Piperidine in DMF
-
Dichloromethane (DCM)
-
Reaction vessel for SPPS
Methodology:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin and agitate for 5-10 minutes.
-
Drain the solution and repeat the piperidine treatment for another 5-10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Perform a Kaiser test on a few resin beads to confirm the presence of free primary amines (a blue color indicates a positive result).
-
-
Amino Acid Activation:
-
In a separate vial, dissolve this compound (3-5 equivalents) and HATU (2.9-4.9 equivalents) in a minimal amount of DMF.
-
Add DIPEA (6-10 equivalents) to the mixture and allow it to pre-activate for 1-2 minutes. The solution should be clear.
-
-
Coupling Reaction:
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Ensure the resin is fully submerged in the solution, adding more DMF if necessary.
-
Agitate the mixture at room temperature for 1-2 hours. For potentially difficult couplings, the time can be extended.
-
-
Washing and Monitoring:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) and DCM (3 times) to remove excess reagents and byproducts.
-
Perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive, consider performing a double coupling (repeating steps 3 and 4).
-
Visualizations
Caption: Workflow for the quantitative determination of this compound solubility.
Caption: Experimental workflow for a single peptide coupling cycle in SPPS.
Caption: Logical workflow for troubleshooting this compound solubility issues.
References
Technical Support Center: Preventing Racemization of Fmoc-L-Tryptophanol during Activation
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you minimize racemization during the activation and coupling of Fmoc-L-Tryptophanol, ensuring the stereochemical integrity of your synthetic peptides.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Q1: I am observing significant racemization of my Tryptophan residue after coupling. What are the likely causes?
A1: Racemization of this compound during the activation step is a common challenge. The primary causes include:
-
Activation of the Carboxyl Group: The activation process, which is necessary for peptide bond formation, can lead to the formation of a symmetric intermediate (an oxazolone or an enol), which is prone to racemization.
-
Choice of Coupling Reagent: Certain coupling reagents, especially carbodiimides like DCC or DIC when used without additives, can promote racemization. Uronium/aminium-based reagents like HBTU and HATU can also contribute to racemization, particularly in the presence of a strong, non-sterically hindered base.[1]
-
Type and Amount of Base: The base used to neutralize the protonated amine and facilitate the coupling reaction plays a crucial role. Strong bases like diisopropylethylamine (DIPEA) can increase the rate of racemization by promoting the abstraction of the alpha-proton.
-
Prolonged Activation Time: Allowing the this compound to remain in its activated state for an extended period before coupling increases the opportunity for racemization to occur.
-
Elevated Temperature: Higher reaction temperatures can accelerate the rate of racemization.[2]
-
Indole Side Chain: While the indole side chain of tryptophan is not as directly involved in racemization as the imidazole ring of histidine, it is susceptible to side reactions, especially oxidation and modification during cleavage from the resin.[3] Protecting the indole nitrogen with a Boc group (Fmoc-Trp(Boc)-OH) is a highly recommended strategy to prevent side reactions that can complicate purification and analysis.[3]
Q2: My crude peptide shows a doublet for the Tryptophan-containing peak in the HPLC. How can I confirm if this is due to racemization?
A2: A doublet peak in the HPLC chromatogram of your crude peptide can indeed indicate the presence of a diastereomer resulting from racemization. To confirm this, you should perform a chiral HPLC analysis of the acid-hydrolyzed peptide. This will separate the L- and D-Tryptophan enantiomers, allowing for their quantification.
Q3: I am using a standard coupling protocol with HBTU/DIPEA and still observing racemization. What immediate changes can I make to my protocol?
A3: If you are experiencing racemization with HBTU/DIPEA, consider the following immediate adjustments:
-
Switch to a Less Racemization-Prone Coupling Reagent Combination: Change to a carbodiimide-based activation with a racemization-suppressing additive. The combination of Diisopropylcarbodiimide (DIC) with Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is a highly effective choice.[4]
-
Change the Base: Replace DIPEA with a more sterically hindered or weaker base. 2,4,6-Collidine or N-methylmorpholine (NMM) are excellent alternatives that have been shown to reduce racemization.[2]
-
Reduce the Activation Time: Pre-activate the this compound for a minimal amount of time before adding it to the resin. Ideally, the activated amino acid should be added to the deprotected peptide-resin immediately.
-
Lower the Reaction Temperature: Perform the coupling reaction at a lower temperature, for example, at room temperature or even 0 °C, to slow down the rate of racemization.[2]
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the prevention of racemization of this compound.
Q1: What is the mechanism of racemization during the activation of Fmoc-amino acids?
A1: The primary mechanism of racemization during the activation of Fmoc-amino acids is through the formation of a 5(4H)-oxazolone intermediate. The activating agent reacts with the carboxylic acid of the Fmoc-amino acid to form a highly reactive species. In the presence of a base, this intermediate can cyclize to form the planar oxazolone. The stereocenter at the alpha-carbon is lost in this planar structure, and upon ring-opening by the amine of the growing peptide chain, both the L- and D-enantiomers can be formed.
Q2: Which coupling reagents are best for minimizing racemization of this compound?
A2: For minimizing racemization, the combination of a carbodiimide with a racemization-suppressing additive is highly recommended. Combinations such as DIC/Oxyma or DIC/HOBt are excellent choices.[1][4] While uronium/aminium reagents like HATU and HCTU are very efficient coupling reagents, they should be used with caution and preferably with a sterically hindered base to minimize racemization.[5]
Q3: Is it necessary to protect the indole side chain of Tryptophan?
A3: Yes, protecting the indole nitrogen of Tryptophan with a tert-butyloxycarbonyl (Boc) group (i.e., using Fmoc-Trp(Boc)-OH) is strongly recommended.[3] This protection prevents side reactions such as oxidation and modification by scavengers during the final cleavage from the resin, which can lead to impurities that are difficult to separate from the desired peptide. While not directly preventing racemization at the alpha-carbon, it ensures the integrity of the side chain and simplifies purification and analysis.
Q4: Can microwave-assisted peptide synthesis increase the risk of racemization for Tryptophan?
A4: Microwave energy can accelerate both the coupling and deprotection steps in solid-phase peptide synthesis. While this can be beneficial, the associated increase in temperature can also increase the rate of racemization, especially for sensitive amino acids.[2] If using microwave-assisted synthesis, it is crucial to carefully control the temperature and consider using coupling conditions known to be less prone to racemization. Lowering the coupling temperature during the microwave steps has been shown to limit racemization for other sensitive amino acids like histidine and cysteine.[2]
Quantitative Data on Racemization
The following table summarizes the extent of racemization observed for the racemization-prone amino acids Cysteine and Histidine with different coupling reagents. While specific data for Tryptophan is limited, the trends observed for these amino acids are generally applicable. The data is presented as the percentage of the corresponding D-isomer formed during the coupling reaction.
| Coupling Reagent/Additive | Base | % D-Isomer (Fmoc-L-Cys(Trt)-OH) | % D-Isomer (Fmoc-L-His(Trt)-OH) | Reference |
| DIC/Oxyma | DIPEA | Not specified (low) | 1.8 | [4] |
| HATU/NMM | NMM | Not specified (high) | Not specified (high) | [4] |
| HBTU/DIPEA | DIPEA | Not specified (moderate) | Not specified (moderate) | [6] |
| PyBOP/DIPEA | DIPEA | Not specified (moderate) | Not specified (moderate) | [6] |
Data adapted from studies on racemization suppression for Cysteine and Histidine. The qualitative levels of racemization (low, moderate, high) are as reported in the cited literature.
Experimental Protocols
Protocol 1: Low-Racemization Coupling of this compound(Boc)-OH
This protocol describes a method for the manual coupling of this compound(Boc)-OH to a resin-bound peptide with minimal racemization.
Materials:
-
This compound(Boc)-OH
-
Resin-bound peptide with a free N-terminal amine
-
Diisopropylcarbodiimide (DIC)
-
Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
2,4,6-Collidine
-
20% (v/v) Piperidine in DMF
Procedure:
-
Resin Swelling: Swell the resin-bound peptide in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin. Agitate for 5 minutes, then drain. Repeat with a fresh portion of 20% piperidine in DMF for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove all traces of piperidine.
-
Coupling Solution Preparation (Pre-activation): In a separate vial, dissolve this compound(Boc)-OH (3 equivalents relative to the resin loading) and Oxyma (3 equivalents) in a minimal amount of DMF.
-
Activation and Coupling: To the deprotected peptide-resin, add the solution of this compound(Boc)-OH and Oxyma. Immediately add DIC (3 equivalents) to the reaction vessel.
-
Base Addition: Add 2,4,6-Collidine (3 equivalents) to the reaction mixture.
-
Reaction: Agitate the reaction mixture at room temperature for 2-4 hours.
-
Monitoring: Perform a Kaiser test to monitor the completion of the coupling reaction. If the test is positive (indicating free amines), a second coupling may be necessary.
-
Washing: Once the coupling is complete (negative Kaiser test), drain the reaction solvent and wash the resin thoroughly with DMF (3 times) and DCM (3 times).
Protocol 2: Chiral HPLC Analysis of this compound Enantiomers
This protocol provides a general method for the analysis of the enantiomeric purity of this compound.
Materials:
-
This compound sample
-
Racemic Fmoc-DL-Tryptophanol standard
-
HPLC grade acetonitrile
-
HPLC grade water
-
Trifluoroacetic acid (TFA)
-
Chiral HPLC column (e.g., a polysaccharide-based column like Lux Cellulose-1 or similar)
Instrumentation:
-
HPLC system with a UV detector
-
Chiral HPLC column
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the racemic Fmoc-DL-Tryptophanol standard in the mobile phase at a concentration of approximately 1 mg/mL.
-
Prepare a solution of the this compound sample to be analyzed in the mobile phase at a similar concentration.
-
-
HPLC Conditions (Example):
-
Column: Lux 5 µm Cellulose-1 (250 x 4.6 mm)
-
Mobile Phase: Acetonitrile / 0.1% TFA in Water (e.g., 60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 280 nm (for the Tryptophan indole ring)
-
Column Temperature: Ambient (e.g., 25 °C)
-
Injection Volume: 10 µL
-
-
Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the racemic standard to determine the retention times of the L- and D-enantiomers.
-
Inject the this compound sample.
-
Integrate the peak areas for the L- and D-enantiomers in the chromatogram.
-
-
Calculation of Racemization:
-
Calculate the percentage of the D-enantiomer (%D) using the following formula: %D = [Area(D) / (Area(L) + Area(D))] * 100
-
Visualizations
Racemization Mechanism via Oxazolone Formation
Caption: Mechanism of racemization via a planar oxazolone intermediate.
Experimental Workflow for Low-Racemization Coupling
Caption: Workflow for a low-racemization coupling protocol.
Troubleshooting Logic for Racemization
Caption: A logical workflow for troubleshooting racemization issues.
References
Technical Support Center: Fmoc-L-Tryptophanol Peptide Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing diketopiperazine (DKP) formation during solid-phase peptide synthesis (SPPS) involving Fmoc-L-Tryptophanol and other susceptible amino acids.
Frequently Asked Questions (FAQs)
Q1: What is diketopiperazine (DKP) and why is it a significant problem in peptide synthesis?
A1: Diketopiperazine (DKP) is a cyclic dipeptide that can form as a major byproduct, particularly during the synthesis of peptides at the dipeptide stage.[1] This occurs through an intramolecular cyclization of the dipeptide, which leads to the cleavage of the peptide from the resin support in SPPS.[1] This side reaction is problematic because it lowers the yield of the desired peptide and complicates the purification process. In some cases, "traceless" DKP formation occurs where the C-terminal dipeptide is cleaved from the resin, resulting in a reduced yield without a corresponding impurity in the final product, making it difficult to detect.[1]
Q2: What is the underlying mechanism of DKP formation in SPPS?
A2: The mechanism involves a nucleophilic attack by the N-terminal amino group of a dipeptidyl-resin on the carbonyl carbon of the C-terminal amino acid's ester linkage to the resin.[2] This intramolecular aminolysis releases the stable six-membered ring structure of the DKP from the solid support.[2] The basic conditions used for Fmoc-deprotection, typically with piperidine, enhance the nucleophilicity of the N-terminal amine, thereby promoting this unwanted side reaction.[2]
Q3: Which factors increase the likelihood of DKP formation?
A3: Several factors can influence the rate and extent of DKP formation:
-
Peptide Sequence: Dipeptides with a proline residue at the second position from the N-terminus are highly susceptible to DKP formation.[2] Sequences with other secondary amino acids, like sarcosine, or sterically unhindered amino acids such as glycine, are also prone to this side reaction.[1][2] Combinations like Pro-Gly, Gly-Pro, and Val-Pro are known to be particularly problematic.[1]
-
Resin Type: Resins that anchor the peptide via an ester bond, such as Wang resin and 2-chlorotrityl chloride (2-CTC) resin, are susceptible to DKP formation.[2]
-
Deprotection Conditions: The standard Fmoc deprotection reagent, 20% piperidine in DMF, is a known catalyst for DKP formation due to its basicity.[2]
-
Temperature and Time: Elevated temperatures and longer reaction times during the deprotection or coupling steps can increase the incidence of DKP formation.[1][2]
-
Solvent: The choice of solvent can impact the rate of cyclization.[1] For instance, Fmoc-deprotection can proceed autocatalytically in various solvents like DMF, DMSO, NMP, and ACN even without the addition of a base.[3][4][5]
Troubleshooting Guides
Issue 1: Low yield of the desired peptide with no obvious impurities in HPLC analysis.
| Possible Cause | Suggested Solutions |
| "Traceless" DKP Formation: The dipeptide has cyclized and cleaved from the resin, leading to a loss of product that is not visible in the final crude product analysis.[1][2] | - Utilize a more sterically hindered resin: 2-chlorotrityl chloride (2-CTC) resin is a good alternative, especially when the C-terminal amino acid is proline.[1]- Employ a dipeptide building block: Incorporating a pre-formed dipeptide for the problematic sequence bypasses the susceptible dipeptide-resin intermediate.[1][6][7]- Analyze the Fmoc-deprotection solution: Use LC-MS to detect the presence of the cleaved DKP in the deprotection solution to confirm this side reaction.[2] |
Issue 2: A significant peak corresponding to the DKP byproduct is observed in the crude product.
| Possible Cause | Suggested Solutions |
| Favorable Conditions for Intramolecular Cyclization: The synthesis conditions are promoting the DKP formation side reaction. | - Modify the Fmoc-deprotection step: Use a less basic reagent or shorter reaction time. A cocktail of 2% DBU and 5% piperazine in NMP has been shown to significantly reduce DKP formation compared to 20% piperidine in DMF.[1][7][8]- Lower the temperature: Perform the deprotection and coupling steps at a lower temperature to reduce the rate of DKP formation.[1]- Ensure timely subsequent coupling: After Fmoc deprotection, proceed with the next amino acid coupling promptly to minimize the time the free N-terminal amine is available to initiate cyclization.[7] |
Issue 3: Formation of deletion sequences missing the first two amino acids.
| Possible Cause | Suggested Solutions |
| Coupling to Newly Exposed Hydroxyl Groups: After DKP formation and cleavage from the resin, subsequent amino acids may couple to the newly exposed hydroxyl groups on the resin.[1] | - Optimize Fmoc-deprotection conditions: Implement the modified deprotection cocktails (e.g., 2% DBU and 5% piperazine in NMP) to minimize the initial DKP formation.[1] |
Quantitative Data Summary
The choice of Fmoc deprotection cocktail significantly impacts the extent of DKP formation. The following table summarizes the percentage of DKP formation under different deprotection conditions.
| Fmoc Deprotection Cocktail | DKP Formation (%) |
| 20% Piperidine / DMF | 13.8% |
| 5% Piperidine / DMF | 12.2% |
| 20% Piperidine / Toluene | 11.7% |
| 5% Piperazine / DMF | < 4% |
| 5% Piperazine / NMP | < 4% |
| 2% DBU, 5% Piperazine / NMP | Drastic Reduction |
Data sourced from an investigation of a DKP-susceptible sequence on CTC resin.[6][7][8]
Experimental Protocols
Protocol 1: Standard SPPS Protocol Prone to DKP Formation
This protocol outlines a standard procedure that is often susceptible to DKP formation, especially with sensitive sequences.
-
Resin Preparation: Swell Wang resin (1 g, 1 mmol/g loading) in dichloromethane (DCM, 10 mL) for 1 hour, followed by washing with dimethylformamide (DMF, 3 x 10 mL).[1]
-
First Amino Acid Coupling: Dissolve Fmoc-amino acid (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF (10 mL). Add the coupling solution to the resin and shake at room temperature for 2 hours. Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).[1]
-
Fmoc Deprotection (Standard Conditions): Treat the resin with 20% piperidine in DMF (10 mL) for 5 minutes. Drain and repeat the treatment with 20% piperidine in DMF (10 mL) for 15 minutes.[1]
-
Second Amino Acid Coupling: Dissolve the next Fmoc-amino acid (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF (10 mL). Add the coupling solution to the resin and shake at room temperature for 2 hours. Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).[1]
-
Cleavage and Analysis: Cleave the dipeptide from a small sample of resin using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O). Analyze the crude product by HPLC to quantify the desired dipeptide and the DKP byproduct.[1]
Protocol 2: Optimized SPPS Protocol to Minimize DKP Formation
This protocol incorporates modifications to suppress DKP formation.
-
Resin and First Amino Acid Coupling: Follow steps 1 and 2 from Protocol 1, but it is preferable to use 2-chlorotrityl chloride (2-CTC) resin instead of Wang resin.[1]
-
Fmoc Deprotection (Optimized Conditions): Prepare a solution of 2% DBU and 5% piperazine in N-methyl-2-pyrrolidone (NMP).[1][6][7][8] Treat the resin with the optimized deprotection solution (10 mL) for 5 minutes. Drain and repeat the treatment with the same solution (10 mL) for 10 minutes. Wash the resin thoroughly with NMP (5 x 10 mL).[1]
-
Second Amino Acid Coupling: Follow step 4 from Protocol 1.
-
Cleavage and Analysis: Follow step 5 from Protocol 1 and compare the HPLC results with those from the standard protocol. A significant reduction in the DKP byproduct peak should be observed.[1]
Visualizations
Caption: Mechanism of diketopiperazine (DKP) formation from a resin-bound dipeptide.
Caption: Troubleshooting workflow for DKP-related issues in peptide synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Aspartimide Formation in Fmoc-SPPS
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding aspartimide formation in peptides during Fluorenylmethyloxycarbonyl (Fmoc) Solid-Phase Peptide Synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is aspartimide formation and why is it a significant problem in peptide synthesis?
Aspartimide formation is a common and problematic side reaction that occurs during Fmoc-based solid-phase peptide synthesis (SPPS).[1] It is a base-catalyzed intramolecular cyclization reaction involving an aspartic acid (Asp) residue.[2] During the Fmoc deprotection step, the basic conditions (typically 20% piperidine in DMF) can cause the backbone amide nitrogen of the amino acid following the Asp residue to attack the side-chain carbonyl of the Asp.[1] This forms a five-membered succinimide ring, known as an aspartimide.[2]
This side reaction is problematic for several reasons:
-
Formation of Difficult-to-Separate Impurities: The aspartimide intermediate is unstable and can be opened by nucleophiles (like piperidine or water) to yield a mixture of products. This includes the desired α-aspartyl peptide, but also the undesired β-aspartyl peptide, where the peptide bond is formed with the side-chain carboxyl group.[1]
-
Racemization: The α-carbon of the aspartimide is prone to epimerization under basic conditions, leading to the formation of D-aspartyl peptides, which are diastereomers of the target peptide.[2]
-
Chain Termination: In some cases, the formation of an aspartimide intermediate can lead to the formation of piperazine-2,5-diones (diketopiperazines), causing the termination of the peptide chain.[3]
-
Analytical Challenges: The resulting α- and β-peptides, as well as their epimers, often have the same mass and similar chromatographic properties to the target peptide, making purification extremely difficult and sometimes impossible.
Q2: What is the role of Tryptophan in peptide synthesis and does it cause aspartimide formation?
Tryptophan (Trp) does not cause aspartimide formation. Aspartimide formation is a side reaction specific to Aspartic Acid (Asp) and, to a lesser extent, Asparagine (Asn) residues.[1][4]
However, Tryptophan has its own set of potential side reactions during Fmoc-SPPS, primarily related to the reactivity of its indole side chain. The most common issue is the modification of the indole ring by electrophilic species, particularly carbocations that are generated during the final acidolytic cleavage of the peptide from the resin and removal of side-chain protecting groups.[5][6] To prevent this, the indole nitrogen is often protected with a tert-butyloxycarbonyl (Boc) group (Fmoc-Trp(Boc)-OH).[5] While the presence of a Trp residue in a peptide sequence does not directly cause aspartimide formation at a nearby Asp residue, the overall sequence context does play a role in the propensity for this side reaction.
Q3: Which peptide sequences are most susceptible to aspartimide formation?
The propensity for aspartimide formation is highly dependent on the amino acid sequence surrounding the Aspartic Acid residue.[2] The reaction is most prevalent in sequences where the Asp residue is followed by a small, sterically unhindered amino acid.[7]
Common problematic motifs include:
-
Asp-Gly: This is the most susceptible sequence due to the lack of steric hindrance from the glycine residue.[7]
-
Asp-Asn [2]
-
Asp-Ser [8]
-
Asp-Ala [8]
The sequence preceding the Asp residue can also have an influence.
Q4: How can aspartimide formation be detected and quantified?
Detecting aspartimide formation can be challenging because the major byproducts (β-peptides and epimers) have the same mass as the desired product. A combination of analytical techniques is typically required:
-
High-Performance Liquid Chromatography (HPLC): Careful analysis of the crude peptide's HPLC chromatogram may reveal closely eluting peaks or shoulder peaks next to the main product peak.
-
Mass Spectrometry (MS): While MS cannot distinguish between the isomeric byproducts and the target peptide, LC-MS can help to identify peaks that have the expected mass but different retention times. It can also detect piperidide adducts, which have a mass increase of +84 Da.
-
Enzymatic Digestion: Specific proteases can be used to digest the peptide. Since these enzymes are stereospecific and sequence-specific, they may not cleave the β-aspartyl or D-aspartyl linkages, allowing for the identification and quantification of these impurities.
Troubleshooting Guides
Problem 1: HPLC analysis of my crude peptide shows a cluster of peaks with the expected mass, making purification difficult.
-
Root Cause: This is a classic sign of aspartimide formation, which leads to the creation of the desired α-peptide along with β-peptide isomers and their D/L epimers. These products are often difficult to resolve via standard HPLC.
-
Recommended Actions:
-
Confirm the Issue: If possible, use enzymatic digestion followed by LC-MS to confirm the presence of iso-Asp (β-Asp) residues.
-
Optimize Deprotection Conditions: For the next synthesis of this peptide, modify the Fmoc deprotection step. The simplest strategy is to add an acidic additive like 0.1 M Hydroxybenzotriazole (HOBt) to the 20% piperidine/DMF solution.[9][10] This buffers the basicity and can significantly reduce the rate of aspartimide formation.
-
Use a Weaker Base: Replace the 20% piperidine solution with a weaker base, such as 5% piperazine in DMF, which has been shown to suppress the side reaction.[9]
-
Resynthesize with a Modified Asp Residue: If the problem persists, the most effective solution is to resynthesize the peptide using an Asp derivative with a sterically bulky side-chain protecting group. These groups physically hinder the intramolecular cyclization. See the data table below for options.
-
Problem 2: The yield of my Asp-Gly containing peptide is very low after purification.
-
Root Cause: The Asp-Gly sequence is extremely prone to aspartimide formation.[7] During each Fmoc deprotection cycle after the Gly has been coupled to the Asp, a portion of the peptide is converted to the aspartimide intermediate. This leads to a significant loss of the target peptide and a complex mixture of byproducts, resulting in low recovery after purification.
-
Recommended Actions:
-
Backbone Protection: The most robust solution for highly susceptible sequences is to use a backbone-protected amino acid preceding the Asp residue. For example, using an Fmoc-Xaa(Hmb)-OH or Fmoc-Xaa(Dmb)-OH derivative, where Xaa is the amino acid before Asp, can completely prevent aspartimide formation.[3]
-
Use Advanced Protecting Groups: For particularly challenging syntheses, consider using novel protecting groups designed to completely eliminate this side reaction, such as Cyanosulfurylide (CSY) protection.[10][11]
-
Modify Deprotection Conditions: As a less costly initial approach, try the modified deprotection conditions described in Problem 1. While this may not eliminate the problem entirely for an Asp-Gly sequence, it can improve the yield.
-
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting aspartimide formation.
Caption: Troubleshooting workflow for aspartimide formation.
Quantitative Data Summary
The choice of side-chain protecting group for Aspartic Acid is critical in preventing aspartimide formation. The following table compares the effectiveness of different protecting groups in a model peptide containing a susceptible Asp-Gly sequence.
| Protecting Group | Aspartimide Formation (% per cycle) | Key Characteristics |
| Fmoc-Asp(OtBu)-OH | High (variable) | Standard, low steric hindrance, prone to side reaction.[1] |
| Fmoc-Asp(OMpe)-OH | Low | Bulky and flexible, significantly reduces aspartimide formation.[1] |
| Fmoc-Asp(OBno)-OH | ~0.1% | A unique building block that provides excellent suppression. |
Data is based on a model peptide (VKDGYI) subjected to extended piperidine treatment to simulate multiple deprotection cycles.
Experimental Protocols
Protocol 1: Fmoc Deprotection Using HOBt Additive
This protocol modifies the standard Fmoc deprotection step to buffer the basicity, thereby reducing the rate of aspartimide formation.[10]
-
Resin Swelling: Swell the peptide-resin in dimethylformamide (DMF) for 30 minutes in the reaction vessel.
-
Reagent Preparation: Prepare the deprotection solution: 20% (v/v) piperidine and 0.1 M HOBt in DMF. Note: HOBt is sold in a wetted form for safety. Account for the water content when calculating the molarity.[9]
-
First Deprotection: Drain the DMF from the resin. Add the deprotection solution and agitate for 3 minutes.
-
Second Deprotection: Drain the solution. Add a fresh aliquot of the deprotection solution and agitate for 10-15 minutes.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times for 1 minute each) to remove all traces of piperidine and byproducts.
-
Proceed with Coupling: The peptide-resin is now ready for the next amino acid coupling step.
Protocol 2: Fmoc Deprotection Using a Weaker Base (Piperazine)
This protocol uses a weaker base than piperidine, which is effective at removing the Fmoc group while minimizing base-catalyzed side reactions.[9]
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Reagent Preparation: Prepare the deprotection solution: 5% (v/v) piperazine in DMF. For some sequences, adding 0.1 M HOBt to this solution can further enhance suppression.[10]
-
Deprotection: Drain the DMF. Add the 5% piperazine solution and agitate for 2 x 20-minute treatments.
-
Washing: Drain the deprotection solution and wash the resin extensively with DMF (5-7 times for 1 minute each).
-
Proceed with Coupling: Continue with the standard coupling protocol.
Mechanism of Aspartimide Formation
The diagram below illustrates the base-catalyzed mechanism of aspartimide formation and the subsequent side reactions that lead to product impurities.
Caption: Base-catalyzed aspartimide formation mechanism.
References
- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. media.iris-biotech.de [media.iris-biotech.de]
- 3. The aspartimide problem persists: Fluorenylmethyloxycarbonyl‐solid‐phase peptide synthesis (Fmoc‐SPPS) chain termination due to formation of N‐terminal piperazine‐2,5‐diones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification, occurrence and prevention of aspartimide-related byproducts in chemical protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. Comparison of methods for the Fmoc solid-phase synthesis and cleavage of a peptide containing both tryptophan and arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. Peptide Design Tips for Solubility, Stability and Scale Up | Blog | Biosynth [biosynth.com]
- 9. biotage.com [biotage.com]
- 10. benchchem.com [benchchem.com]
- 11. Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Fmoc-L-Tryptophanol Oxidation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to effectively manage the oxidation of Fmoc-L-Tryptophanol during synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound oxidation and why is it a concern?
A1: this compound oxidation is the undesired modification of the indole side chain of the tryptophan amino acid during peptide synthesis. This is a significant concern as it can lead to the formation of impurities, reducing the yield and purity of the target peptide. These oxidized byproducts can also alter the biological activity and physicochemical properties of the final peptide product.
Q2: What are the primary causes of this compound oxidation?
A2: The primary causes of this compound oxidation during synthesis include:
-
Acidic Conditions: Prolonged exposure to strong acids, such as Trifluoroacetic Acid (TFA) used during cleavage from the solid support, can promote oxidation.
-
Presence of Oxidizing Species: Reactive oxygen species (ROS) present in solvents or generated during the synthesis process can readily attack the electron-rich indole ring of tryptophan.
-
Exposure to Air and Light: Dissolved oxygen in solvents and exposure to UV light can generate radicals that initiate oxidation.
-
Metal Ion Contamination: Trace metal ions can catalyze oxidation reactions.
Q3: What are the common oxidation byproducts of this compound?
A3: The most common oxidation byproducts of the tryptophan indole side chain are:
-
N-formylkynurenine (NFK) : Results from the cleavage of the pyrrole ring of the indole.
-
Kynurenine (Kyn) : Formed by the deformylation of NFK.
-
Hydroxytryptophan (e.g., 5-OH-Trp) : Involves the addition of a hydroxyl group to the indole ring.
-
Oxindolylalanine (Oia) and Dioxindolylalanine (DiOia) .[1]
The presence of these byproducts can be detected as additional peaks in HPLC chromatograms and confirmed by mass spectrometry, showing characteristic mass increases of +4, +16, and +32 Da relative to the parent peptide.[2]
Q4: How can I prevent this compound oxidation during synthesis?
A4: Several strategies can be employed to minimize or prevent oxidation:
-
Use of Boc-Protected Tryptophan: Utilizing Fmoc-Trp(Boc)-OH is a highly effective method to protect the indole nitrogen from oxidation during synthesis and cleavage.[3]
-
Inclusion of Scavengers: Adding scavengers to the cleavage cocktail is crucial. Scavengers are compounds that react with and neutralize the highly reactive cationic species generated during the removal of protecting groups, thus preventing them from modifying the tryptophan residue.[3]
-
Use of Deoxygenated Solvents: Removing dissolved oxygen from solvents by sparging with an inert gas like nitrogen or argon can significantly reduce oxidation.
-
Protection from Light: Conducting the synthesis and cleavage steps in amber vials or protecting the reaction vessel from light can prevent photo-oxidation.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Unexpected peaks in HPLC chromatogram of crude peptide | Oxidation of Tryptophan residue(s). | 1. Confirm the presence of oxidized species using Mass Spectrometry (look for mass additions of +4, +16, +32 Da).2. If confirmed, re-synthesize the peptide using Fmoc-Trp(Boc)-OH.3. Optimize the cleavage cocktail by adding or increasing the concentration of scavengers like EDT, TIS, or using a pre-optimized cocktail such as Reagent K.[3][4] |
| Low yield of the desired peptide | Significant portion of the peptide has been oxidized, leading to purification losses. | 1. Review the cleavage protocol. Ensure a sufficient amount and the correct type of scavengers are used. For peptides containing both Trp and Arg(Pmc/Pbf), sulfonation of Trp can be a major side reaction. Using Fmoc-Trp(Boc)-OH can eliminate this.[3]2. Minimize the cleavage time to what is necessary for complete deprotection.3. Ensure all solvents are fresh and deoxygenated. |
| Mass spectrometry data shows masses corresponding to oxidized peptide | Inadequate protection or scavenging during synthesis and/or cleavage. | 1. For future syntheses, incorporate Fmoc-Trp(Boc)-OH.2. During cleavage, use a scavenger cocktail optimized for tryptophan-containing peptides. A common and effective cocktail is TFA/TIS/Water (95:2.5:2.5).[3]3. If methionine is also present, consider adding ethyl methyl sulfide (EMS) or thioanisole to the cleavage mixture to prevent its oxidation.[3] |
Data Presentation
Table 1: Comparison of Cleavage Cocktails on Tryptophan Modification
| Cleavage Reagent | Composition | % Tryptophan Modification (Side Product) | Reference |
| Reagent K | 82.5% TFA / 5% Phenol / 5% Water / 5% Thioanisole / 2.5% EDT | 22-30% | [4] |
| Reagent R | 90% TFA / 5% Thioanisole / 3% EDT / 2% Anisole | 22-30% | [4] |
| TFA / EDT / Water | TFA with 20% EDT and 4% Water | 22-30% | [4] |
Data from a study on the synthesis of [Asn2,Trp4]Dynorphin A-(1-13), a peptide highly susceptible to tryptophan modification. The side product was identified as a result of Trp modification by a Pmc group from a protected arginine residue.
Table 2: Acid Lability of Boc-protected vs. Thp-protected Fmoc-Tryptophan
| Fmoc-Trp Derivative | Cleavage Cocktail (TFA:H₂O:CH₂Cl₂) | Deprotection (%) after 1h | Reference |
| Fmoc-Trp(Boc)-OH | 10:2:88 | 69% | [5] |
| Fmoc-Trp(Thp)-OH | 10:2:88 | ~90% | [5] |
This table illustrates the relative stability of different indole-protecting groups under acidic conditions.
Experimental Protocols
Protocol 1: HPLC Analysis of Tryptophan Oxidation
Objective: To detect and quantify the presence of oxidized tryptophan byproducts in a crude peptide sample.
Materials:
-
Crude peptide sample containing tryptophan.
-
HPLC system with a UV detector.
-
Reverse-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Solvent A: 0.1% TFA in water.
-
Solvent B: 0.1% TFA in acetonitrile.
Procedure:
-
Dissolve the crude peptide in a small amount of Solvent A or a suitable solvent mixture.
-
Inject the sample onto the HPLC system.
-
Elute the peptides using a linear gradient of Solvent B into Solvent A. A typical gradient might be 5% to 65% Solvent B over 30 minutes.
-
Monitor the absorbance at 220 nm and 280 nm. The indole ring of tryptophan has a characteristic absorbance at 280 nm, which may be altered upon oxidation.
-
Analyze the chromatogram for the main peptide peak and any earlier eluting pre-peaks, which are often indicative of oxidized forms.[6]
-
Integrate the peak areas to determine the relative percentage of the main product and the byproducts.
Protocol 2: Mass Spectrometry Analysis of Tryptophan Oxidation
Objective: To confirm the identity of suspected oxidation products by determining their molecular weight.
Materials:
-
HPLC-purified fractions of the main peptide and suspected byproducts.
-
Mass spectrometer (e.g., ESI-MS or MALDI-TOF).
Procedure:
-
Collect the fractions corresponding to the main peak and any suspected byproduct peaks from the HPLC analysis.
-
Introduce the samples into the mass spectrometer.
-
Acquire the mass spectrum for each sample.
-
Compare the observed molecular weight of the main peptide with its theoretical mass.
-
Determine the mass difference between the main peptide and the byproducts. Mass increases of +4 Da (Kyn), +16 Da (Hydroxytryptophan/Oia), and +32 Da (NFK/DiOia) are indicative of tryptophan oxidation.[2]
Visualizations
Caption: Simplified pathway of Tryptophan oxidation.
Caption: General workflow for synthesis and analysis.
Caption: Troubleshooting decision tree for oxidation.
References
- 1. peptide.com [peptide.com]
- 2. Mass spectrometric identification of oxidative modifications of tryptophan residues in proteins: chemical artifact or post-translational modification? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 4. Comparison of methods for the Fmoc solid-phase synthesis and cleavage of a peptide containing both tryptophan and arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Determination of tryptophan oxidation of monoclonal antibody by reversed phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to the HPLC Analysis of Peptides Containing Fmoc-L-Tryptophanol
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the analysis of peptides containing the Fmoc-L-Tryptophanol residue presents a unique set of challenges. The inherent hydrophobicity of both the fluorenylmethyloxycarbonyl (Fmoc) protecting group and the tryptophan indole side chain can lead to difficulties in purification and analysis, including poor solubility, strong retention on reversed-phase columns, and potential for aggregation.[1] This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods and alternative techniques for the robust analysis of these challenging peptides, supported by experimental protocols and performance data.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
Reversed-phase HPLC (RP-HPLC) is the most common and powerful technique for the analysis and purification of peptides due to its high resolution and the ability to separate molecules based on hydrophobicity.[2] For this compound-containing peptides, the selection of the stationary phase and gradient conditions is critical for achieving optimal separation.
Comparison of Reversed-Phase HPLC Columns
The choice of a reversed-phase column significantly impacts the selectivity and resolution of the separation. While C18 columns are the standard for peptide analysis, alternative chemistries can offer advantages for highly hydrophobic peptides.[3]
| Column Type | Principle of Separation | Advantages for this compound Peptides | Disadvantages | Expected Performance |
| C18 (Octadecylsilane) | Hydrophobic interactions between the C18 alkyl chains and the peptide. | High retention and resolving power for a wide range of peptides. | Strong retention of highly hydrophobic peptides can lead to broad peaks and require high organic solvent concentrations for elution.[1] | Good resolution, but potentially long retention times and peak tailing. |
| C8 (Octylsilane) | Similar to C18 but with shorter alkyl chains, resulting in weaker hydrophobic interactions. | Reduced retention times for very hydrophobic peptides compared to C18, potentially improving peak shape. | Lower overall resolving power for complex peptide mixtures compared to C18. | Faster elution and sharper peaks for the target peptide, but possible co-elution with impurities. |
| Phenyl-Hexyl | π-π interactions between the phenyl rings of the stationary phase and aromatic residues like tryptophan, in addition to hydrophobic interactions. | Offers alternative selectivity compared to alkyl phases, which can be beneficial for separating peptides with aromatic residues.[3][4] | May not provide sufficient retention for less hydrophobic impurities, leading to their co-elution with the solvent front. | Can improve resolution of the target peptide from closely related impurities that differ in aromatic character. |
Experimental Protocols for RP-HPLC Analysis
A well-defined experimental protocol is crucial for reproducible and accurate analysis.
Instrumentation:
-
HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile.
Note: TFA acts as an ion-pairing agent to improve peak shape and maintains a low pH to ensure protonation of carboxylic acid groups, enhancing retention.[1]
Chromatographic Conditions:
| Parameter | C18 Column | C8 Column | Phenyl-Hexyl Column |
| Column Dimensions | 4.6 x 150 mm, 3.5 µm | 4.6 x 150 mm, 3.5 µm | 4.6 x 150 mm, 3.5 µm |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | 40°C | 40°C | 40°C |
| Detection Wavelength | 220 nm (peptide bond), 301 nm (Fmoc group)[5][6] | 220 nm, 301 nm | 220 nm, 301 nm |
| Injection Volume | 10 µL | 10 µL | 10 µL |
| Gradient | 20-90% B in 30 min | 15-85% B in 30 min | 20-90% B in 30 min |
A scouting gradient, such as 20% to 90% acetonitrile over 20-30 minutes, is recommended to determine the approximate elution concentration of the highly hydrophobic Fmoc-Trp-Trp-OH dipeptide.[1]
Alternative Analytical Techniques
While RP-HPLC is the primary method, other techniques can provide complementary information or be used as orthogonal methods for purity assessment.
Comparison of Alternative Techniques
| Technique | Principle of Separation | Advantages for this compound Peptides | Disadvantages |
| Ion-Exchange Chromatography (IEX) | Separation based on the net charge of the peptide.[7][8] | Orthogonal to RP-HPLC, providing separation based on a different physicochemical property. Can separate peptides that co-elute in RP-HPLC.[9][10] | The highly hydrophobic nature of the Fmoc-peptide may lead to secondary hydrophobic interactions with the IEX stationary phase, potentially causing peak broadening.[9] |
| Size-Exclusion Chromatography (SEC) | Separation based on the hydrodynamic volume (size) of the peptide.[11] | Useful for separating the target peptide from aggregates or smaller impurities like truncated sequences.[12][13] | Low resolution for peptides of similar size. The presence of the Fmoc group does not significantly alter the size for effective separation from closely related impurities. |
| Capillary Electrophoresis (CE) | Separation based on the charge-to-size ratio of the peptide in an electric field.[14] | High separation efficiency and requires minimal sample volume. Offers an orthogonal separation mechanism to HPLC.[15][16] | Lower loading capacity compared to HPLC. Can be sensitive to the peptide's interaction with the capillary wall. |
Experimental Workflow for HPLC Analysis
The following diagram illustrates a typical workflow for the HPLC analysis of a peptide containing this compound.
Caption: A typical workflow for the HPLC analysis of peptides.
Conclusion
The successful analysis of peptides containing this compound relies on a systematic approach to method development. While C18 columns remain a robust starting point, exploring alternative stationary phases like C8 or Phenyl-Hexyl can provide significant advantages in resolving these highly hydrophobic molecules from process-related impurities. Orthogonal techniques such as ion-exchange chromatography and capillary electrophoresis can offer valuable complementary data for comprehensive purity assessment. By carefully selecting the analytical method and optimizing the experimental parameters, researchers can achieve accurate and reliable characterization of these challenging but important peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. renyi.hu [renyi.hu]
- 3. halocolumns.com [halocolumns.com]
- 4. imchem.fr [imchem.fr]
- 5. reddit.com [reddit.com]
- 6. Substitution determination of Fmoc‐substituted resins at different wavelengths - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gilson.com [gilson.com]
- 8. jackwestin.com [jackwestin.com]
- 9. nestgrp.com [nestgrp.com]
- 10. blob.phenomenex.com [blob.phenomenex.com]
- 11. agilent.com [agilent.com]
- 12. technosaurus.co.jp [technosaurus.co.jp]
- 13. High-performance size-exclusion chromatography of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Separation of peptides by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Capillary electrophoresis-mass spectrometry for Peptide analysis: target-based approaches and proteomics/peptidomics strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
Mass Spectrometry of Fmoc-L-Tryptophanol Peptides: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in peptide synthesis and analysis, the characterization of N-α-Fmoc-protected peptides is a critical step to ensure structural integrity and purity. This guide provides a comparative analysis of mass spectrometry techniques for peptides containing Fmoc-L-Tryptophanol, offering insights into fragmentation patterns, experimental protocols, and data interpretation.
Performance Comparison of Ionization and Fragmentation Techniques
The choice of ionization and fragmentation methods significantly impacts the quality and information obtained from the mass spectrometric analysis of this compound peptides. Electrospray Ionization (ESI) is generally preferred for these moderately polar molecules, providing robust ionization with minimal in-source fragmentation. In contrast, Matrix-Assisted Laser Desorption/Ionization (MALDI) can also be employed, particularly for less complex samples or when coupled with a Time-of-Flight (TOF) analyzer for high-throughput screening.
Collision-Induced Dissociation (CID) is the most common fragmentation technique, yielding predictable backbone cleavages (b- and y-ions) and characteristic fragmentation of the Fmoc group. Electron Transfer Dissociation (ETD), a non-ergodic fragmentation method, offers a complementary approach, particularly for preserving labile post-translational modifications and for sequencing longer peptide chains, as it preferentially cleaves the N-Cα bond of the peptide backbone, generating c- and z-ions.
The following tables summarize the expected performance of these techniques for the analysis of a model this compound containing peptide.
Table 1: Comparison of Ionization Techniques for this compound Peptides
| Feature | Electrospray Ionization (ESI) | Matrix-Assisted Laser Desorption/Ionization (MALDI) |
| Ionization Principle | Formation of ions from a fine spray of charged droplets. | Laser-induced desorption and ionization from a solid matrix. |
| Typical Analytes | Peptides in solution, suitable for LC-MS. | Peptides co-crystallized with a matrix. |
| Ion Suppression Effects | More susceptible to ion suppression from salts and contaminants. | More tolerant to salts and buffers.[1] |
| Throughput | Lower throughput, suitable for detailed analysis of individual samples. | High throughput, suitable for screening multiple samples.[2] |
| Fragmentation Control | In-source fragmentation can be controlled by adjusting cone voltage. | In-source decay (ISD) can occur but is less controllable. |
Table 2: Comparison of Fragmentation Techniques for this compound Peptides
| Feature | Collision-Induced Dissociation (CID) | Electron Transfer Dissociation (ETD) |
| Fragmentation Principle | Collision with an inert gas leading to bond cleavage. | Electron transfer from a radical anion to the peptide cation. |
| Primary Fragment Ions | b- and y-ions.[3] | c- and z-ions.[3] |
| Fmoc Group Fragmentation | Produces characteristic fragments at m/z 179 and neutral loss of 222 Da.[4] | Fmoc group often remains intact on fragment ions. |
| Tryptophan Side Chain | Can lead to fragmentation of the indole ring.[5] | Side chains are generally preserved.[6] |
| Peptide Charge State | Effective for doubly and triply charged precursors.[7] | More effective for higher charge state precursors (>2+).[8] |
| Sequence Coverage | Good sequence coverage, but can have gaps at proline residues. | Often provides more complete sequence coverage.[7] |
Experimental Protocols
Detailed methodologies for the analysis of this compound peptides by LC-ESI-MS/MS and MALDI-TOF MS are provided below.
Protocol 1: LC-ESI-MS/MS Analysis of this compound Peptides
1. Sample Preparation:
-
Dissolve the this compound peptide in a suitable solvent, such as 50% acetonitrile in water with 0.1% formic acid, to a final concentration of 10-100 fmol/µL.[9]
-
Ensure the sample is free from non-volatile salts and detergents to minimize ion suppression. If necessary, perform desalting using a C18 ZipTip or equivalent.[10][11]
2. Liquid Chromatography (LC) Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 30 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V (can be optimized to control in-source fragmentation).
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
MS1 Scan Range: m/z 300-2000.
-
MS/MS Method: Data-dependent acquisition (DDA) of the top 3-5 most intense precursor ions.
-
Fragmentation: Collision-Induced Dissociation (CID) with normalized collision energy of 25-35%.
Protocol 2: MALDI-TOF MS Analysis of this compound Peptides
1. Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the this compound peptide in 50% acetonitrile/0.1% trifluoroacetic acid (TFA).
-
Prepare a saturated solution of the matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB), in 50% acetonitrile/0.1% TFA.[12] Acidic matrices should be used with caution as they can cause partial cleavage of acid-labile side-chain protecting groups.[1]
-
Mix the peptide solution and matrix solution in a 1:1 ratio.
2. Spotting Technique:
-
Spot 1 µL of the peptide-matrix mixture onto the MALDI target plate.
-
Allow the spot to air dry completely (dried-droplet method).
3. Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Positive ion reflector mode.
-
Laser: Nitrogen laser (337 nm).
-
Laser Intensity: Optimize for best signal-to-noise ratio while minimizing in-source decay.
-
Mass Range: m/z 500-3000.
-
MS/MS (if available): For TOF/TOF instruments, select the precursor ion of interest and perform CID.
Fragmentation Pathways and Visualization
The fragmentation of this compound peptides in the gas phase is a complex process involving cleavages at the peptide backbone, the Fmoc protecting group, and the tryptophan side chain.
Experimental Workflow
The general workflow for the analysis of this compound peptides is depicted below.
Fragmentation of the Fmoc Group
Under CID conditions, the Fmoc group undergoes characteristic fragmentation. The most common pathways include the formation of the fluorenylmethyl cation at m/z 179 and the neutral loss of the Fmoc group (222 Da).[4]
Fragmentation of the Peptide Backbone and Tryptophan Side Chain
In addition to the fragmentation of the Fmoc group, CID of this compound peptides results in the formation of b- and y-ions from cleavage of the peptide backbone. The tryptophan side chain can also undergo fragmentation, with a characteristic loss of the indole moiety or parts thereof.[5][13]
References
- 1. Instability of side-chain protecting groups during MALDI-TOF mass spectrometry of peptide fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. verifiedpeptides.com [verifiedpeptides.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Novel Cβ–Cγ Bond Cleavages of Tryptophan-Containing Peptide Radical Cations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. Comprehensive Comparison of Collision Induced Dissociation and Electron Transfer Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improved peptide identification by targeted fragmentation using CID, HCD and ETD on an LTQ-Orbitrap Velos. | Department of Chemistry [chem.ox.ac.uk]
- 9. benchchem.com [benchchem.com]
- 10. Desalting of Peptides to Prepare for Mass Spectrometry Analysis [protocols.io]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. covachem.com [covachem.com]
- 13. scholars.cityu.edu.hk [scholars.cityu.edu.hk]
A Head-to-Head Battle in Peptide Synthesis: Fmoc-L-Tryptophanol vs. Boc-L-Tryptophanol in SPPS
For researchers, scientists, and professionals in drug development, the synthesis of peptides containing the sensitive amino acid tryptophan presents unique challenges. The indole side chain of tryptophan is susceptible to modification under the harsh acidic conditions often employed in solid-phase peptide synthesis (SPPS). The choice of protecting group strategy is therefore paramount to achieving high purity and yield of the final peptide. This guide provides an in-depth, objective comparison of two commonly employed protected tryptophan derivatives: Fmoc-L-Tryptophanol, primarily as Fmoc-Trp(Boc)-OH , and Boc-L-Tryptophanol, typically in the form of Boc-Trp(For)-OH .
Core Principles: A Tale of Two Chemistries
The fundamental difference between utilizing Fmoc- and Boc-protected tryptophan lies in the overarching SPPS strategy. The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is characterized by its use of a base-labile α-amino protecting group, which is removed by a mild base like piperidine. In contrast, the Boc (tert-butyloxycarbonyl) strategy relies on an acid-labile α-amino protecting group, which is cleaved by a moderately strong acid such as trifluoroacetic acid (TFA). This dictates the choice of side-chain protecting groups and the overall conditions of the synthesis.
The indole nitrogen of tryptophan is nucleophilic and prone to side reactions. To mitigate this, it is often protected. In the Fmoc strategy, the Boc group is the preferred protecting group for the indole nitrogen (Fmoc-Trp(Boc)-OH). In the Boc strategy, a formyl (For) group is commonly used (Boc-Trp(For)-OH).
Performance Comparison: A Quantitative and Qualitative Look
While direct side-by-side quantitative data for the synthesis of the same tryptophan-containing peptide using both strategies is not always available in a single study, a comparison can be drawn from the well-documented characteristics of each chemistry.
| Feature | Fmoc-Trp(Boc)-OH (Fmoc-SPPS) | Boc-Trp(For)-OH (Boc-SPPS) |
| α-Amino Deprotection | Mildly basic (e.g., 20% piperidine in DMF) | Moderately acidic (e.g., 50% TFA in DCM) |
| Indole Protection | Boc group, removed during final cleavage with TFA. | Formyl group, requires a separate deprotection step. |
| Coupling Efficiency | Generally high, often exceeding 99%.[] | Can be high, but may be impacted by peptide aggregation. |
| Crude Peptide Purity | Typically high due to milder deprotection conditions.[2] | Can be lower due to harsher acidic conditions and potential side reactions. |
| Overall Yield | Generally higher. | Can be lower due to repeated acid exposure and potential side reactions. |
| Side Reactions | Minimized due to mild deprotection. The Boc group on the indole effectively prevents alkylation and sulfonation.[2][3] | Risk of t-butylation of the indole ring from the Boc deprotection.[4] Potential for formyl group transfer from the indole to the N-terminus, leading to truncated peptides.[5] |
| Automation Compatibility | Excellent, widely used in automated synthesizers.[] | Compatible, but may require more specialized equipment due to the use of corrosive acids. |
Experimental Protocols
Below are generalized protocols for the incorporation of Fmoc-Trp(Boc)-OH and Boc-Trp(For)-OH in SPPS. Note that specific conditions may need to be optimized based on the peptide sequence and resin used.
Protocol 1: Fmoc-SPPS using Fmoc-Trp(Boc)-OH
This protocol outlines a typical cycle for adding an Fmoc-Trp(Boc)-OH residue to a growing peptide chain on a solid support.
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 1-2 hours.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 3 minutes.
-
Drain the solution.
-
Treat the resin again with 20% piperidine in DMF for 10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Coupling of Fmoc-Trp(Boc)-OH:
-
In a separate vessel, dissolve Fmoc-Trp(Boc)-OH (3 equivalents), a coupling agent (e.g., HBTU, 3 equivalents), and HOBt (3 equivalents) in DMF.
-
Add diisopropylethylamine (DIEA) (6 equivalents) to the amino acid solution to activate it.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
-
-
Washing: Wash the resin with DMF (3-5 times) and dichloromethane (DCM) (3-5 times) to remove excess reagents and byproducts.
-
Repeat: Repeat the deprotection and coupling steps for the subsequent amino acids in the sequence.
-
Final Cleavage and Deprotection: After the synthesis is complete, treat the resin with a cleavage cocktail (e.g., TFA/TIS/water, 95:2.5:2.5) for 2-4 hours to cleave the peptide from the resin and remove the side-chain protecting groups, including the Boc group from the tryptophan indole.
Protocol 2: Boc-SPPS using Boc-Trp(For)-OH
This protocol outlines a typical cycle for adding a Boc-Trp(For)-OH residue.
-
Resin Swelling: Swell the resin (e.g., PAM resin) in DCM for 1-2 hours.
-
Boc Deprotection:
-
Treat the resin with 50% TFA in DCM for 2 minutes.
-
Drain the solution.
-
Treat the resin again with 50% TFA in DCM for 20-30 minutes.
-
Wash the resin with DCM (3-5 times).
-
-
Neutralization:
-
Neutralize the resin with 10% DIEA in DCM for 2 minutes (repeat twice).
-
Wash the resin with DCM (3-5 times).
-
-
Coupling of Boc-Trp(For)-OH:
-
In a separate vessel, dissolve Boc-Trp(For)-OH (3 equivalents) and a coupling agent (e.g., HBTU, 3 equivalents) in DMF.
-
Add DIEA (6 equivalents) to activate the amino acid. In situ neutralization protocols are recommended to suppress formyl group transfer.[5]
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling with a qualitative test (e.g., Kaiser test).
-
-
Washing: Wash the resin with DMF (3-5 times) and DCM (3-5 times).
-
Deformylation of Tryptophan Indole:
-
Final Cleavage: Cleave the peptide from the resin using a strong acid like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA). Scavengers such as dithiothreitol (DTE) or thioanisole are often added to prevent side reactions.[4]
Visualizing the Workflow and Chemical Logic
To better understand the processes, the following diagrams created using Graphviz illustrate the chemical structures and the logical flow of each SPPS strategy.
Caption: Workflow for Fmoc-SPPS using Fmoc-Trp(Boc)-OH.
Caption: Workflow for Boc-SPPS using Boc-Trp(For)-OH.
Conclusion and Recommendations
The choice between this compound and Boc-L-Tryptophanol for SPPS is intrinsically linked to the selection of the overall synthesis strategy. The Fmoc/tBu approach, utilizing Fmoc-Trp(Boc)-OH, has largely become the method of choice for the synthesis of tryptophan-containing peptides. Its milder deprotection conditions minimize side reactions, leading to higher crude purity and overall yield. The orthogonal protection scheme simplifies the synthesis process and is highly compatible with automated synthesizers.
The Boc/Bzl strategy, with Boc-Trp(For)-OH, remains a viable option, particularly for sequences prone to aggregation where different solvent systems can be advantageous. However, researchers must be mindful of the harsher acidic conditions, the potential for side reactions like t-butylation and formyl group transfer, and the need for an additional deformylation step. Careful protocol optimization, including the use of appropriate scavengers and in situ neutralization, is critical for success with the Boc strategy.
For routine synthesis of tryptophan-containing peptides, especially those intended for therapeutic or diagnostic applications where high purity is paramount, the use of Fmoc-Trp(Boc)-OH within an Fmoc-SPPS framework is the recommended approach.
References
- 2. Fmoc-Trp(Boc)-OH - SRIRAMCHEM [sriramchem.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. Formation of truncated peptide by-products via sequence-specific formyl group transfer from Trp(For) residues to Nα in the course of Boc-SPPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
Purity assessment of synthetic peptides with Fmoc-L-Tryptophanol
An objective comparison of analytical methodologies for verifying the purity of synthetic peptides, with special consideration for challenging residues like Fmoc-L-Tryptophanol.
For researchers, scientists, and drug development professionals, the purity of a synthetic peptide is a critical quality attribute that directly impacts experimental outcomes, from in vitro assays to clinical trials. The presence of impurities—such as truncated sequences, deletion sequences, or products of side reactions—can lead to erroneous results and compromised safety. This guide provides a comparative overview of the gold-standard analytical techniques used to assess peptide purity, highlighting their principles, performance, and best-use cases.
A crucial, though often overlooked, aspect of ensuring high purity in the final product lies in the quality of the starting materials. The purity of Fmoc-amino acid building blocks, such as This compound , is paramount. Tryptophan is particularly susceptible to oxidation and other side reactions during synthesis; thus, starting with a highly pure building block minimizes the introduction of related impurities from the outset. While this compound is a critical reagent in the synthesis process, the assessment of the final peptide's purity relies on sophisticated analytical methods.
The Role of Reagent Quality in Peptide Synthesis
The quality of Fmoc-amino acids directly influences the success of Solid-Phase Peptide Synthesis (SPPS). Impurities in the reagent, such as free amino acids or dipeptides, can lead to the incorporation of incorrect sequences (insertion peptides), while contaminants like acetic acid can act as capping agents, causing truncated sequences. Therefore, the entire process, from reagent selection to final analysis, forms a comprehensive quality control workflow.
Comparison of Core Analytical Techniques
The most common and powerful methods for determining the purity of synthetic peptides are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Mass Spectrometry (MS), often coupled as a single LC-MS system. Ultra-High-Performance Liquid Chromatography (UPLC) represents an evolution of HPLC, offering significant performance enhancements.
| Parameter | RP-HPLC (UV Detection) | UPLC-MS (UV & MS Detection) |
| Primary Function | Quantifies purity based on peak area relative to total area. | Quantifies purity and confirms molecular identity/mass. |
| Principle | Separation by hydrophobicity. | Enhanced separation by hydrophobicity; mass analysis by m/z. |
| Typical Resolution | Good; sufficient for many applications. | Very High; superior separation of closely eluting impurities.[1] |
| Analysis Time | Slower (e.g., 20-45 min).[2][3] | Faster (up to 10x faster than HPLC).[4] |
| Sensitivity | Good (ng range). | Excellent (fmol to pmol range).[5][6] |
| Limit of Detection | ~0.1% for impurities. | <0.1% for impurities.[7] |
| Data Output | Chromatogram (Absorbance vs. Time). | Chromatogram and Mass Spectrum (m/z). |
| Impurity ID | Presumptive (based on retention time). | Confirmed (based on accurate mass).[8] |
| Mass Accuracy | N/A | Excellent (<5 ppm with TOF analyzers). |
| System Pressure | Lower (4,000-6,000 psi).[1] | Higher (>15,000 psi).[1] |
Experimental Protocols
Accurate purity assessment relies on robust and well-defined experimental protocols. Below are representative methodologies for the primary analytical techniques.
Protocol 1: RP-HPLC for Peptide Purity Quantification
This protocol outlines a standard method for analyzing peptide purity using RP-HPLC with UV detection.
-
Sample Preparation:
-
Dissolve the lyophilized peptide in an appropriate solvent (e.g., 0.1% Trifluoroacetic Acid (TFA) in Milli-Q water) to a concentration of approximately 1 mg/mL.[2]
-
Vortex to ensure complete dissolution and centrifuge to pellet any particulates.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size, 100-120 Å pore size).[9][10]
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile (ACN).
-
Flow Rate: 1.0 mL/min.[11]
-
Detection: UV absorbance at 214-220 nm (for the peptide backbone) and 280 nm (if aromatic residues like Tryptophan are present).[2][12]
-
Column Temperature: 30–45°C.[2]
-
Gradient: A typical linear gradient is 5% to 60% Mobile Phase B over 20-30 minutes.[2][11] The gradient should be optimized to ensure good resolution between the main peptide peak and any impurities.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate purity as the percentage of the main peak area relative to the total area of all peaks:
-
% Purity = (Area of Main Peak / Total Peak Area) × 100[2]
-
-
Protocol 2: UPLC-MS for Purity and Identity Confirmation
This method combines the high-resolution separation of UPLC with the definitive identification power of mass spectrometry.
-
Sample Preparation:
-
Prepare the sample as described in the RP-HPLC protocol, but use an MS-compatible mobile phase modifier like 0.1% Formic Acid (FA) instead of TFA if signal suppression is a concern.
-
-
UPLC Conditions:
-
Column: UPLC C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).[7]
-
Mobile Phase A: 0.1% FA in water.
-
Mobile Phase B: 0.1% FA in acetonitrile.
-
Gradient: A focused, rapid gradient (e.g., 5% to 40% B over 10-15 minutes) is often used.
-
Column Temperature: Maintained at 30-45°C.
-
-
Mass Spectrometry Conditions (ESI-TOF):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.[14]
-
Mass Analyzer: Time-of-Flight (TOF) for high resolution and mass accuracy.
-
Scan Range: m/z 300–1800 to encompass the expected multiply charged ions of the peptide.[13]
-
Capillary Voltage: ~3.0-4.0 kV.
-
Data Acquisition: Acquire full scan MS data to detect all ions and identify the molecular weight of the main peptide and impurities. Tandem MS (MS/MS) can be used for sequence confirmation.
-
Method Selection and Impurity Identification
The choice of analytical method depends on the required level of characterization. While RP-HPLC provides a reliable purity value, it cannot definitively identify the nature of the impurities. UPLC-MS is the superior choice for comprehensive analysis, as it can separate and identify impurities based on their precise mass.[8]
For peptides containing sensitive residues like Tryptophan, UPLC-MS is particularly valuable. It can readily detect common modifications such as oxidation (+16 Da mass shift), providing a level of detail that is impossible to achieve with UV detection alone. By combining high-resolution chromatography with high-accuracy mass spectrometry, researchers can gain the highest confidence in the purity, identity, and quality of their synthetic peptides.
References
- 1. Comparing HPLC vs. UHPLC - Creative Proteomics [creative-proteomics.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? | Separation Science [sepscience.com]
- 5. verifiedpeptides.com [verifiedpeptides.com]
- 6. Peptide and protein analysis by electrospray ionization-mass spectrometry and capillary electrophoresis-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Liquid Chromatography-High Resolution Mass Spectrometry for Peptide Drug Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Detection of Peptide Purity by RP-HPLC and Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 9. RP-HPLC Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]
- 10. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
- 12. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Fmoc-L-Tryptophanol: A Comparative Guide to Protected Tryptophan Derivatives in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The incorporation of tryptophan into synthetic peptides is a cornerstone of peptide chemistry, drug discovery, and molecular biology. The indole side chain of tryptophan is crucial for many biological interactions but also presents a significant challenge during solid-phase peptide synthesis (SPPS) due to its susceptibility to oxidation and modification under acidic conditions. This guide provides an objective comparison of Fmoc-L-Tryptophanol (Fmoc-Trp-OH) and its commonly used side-chain protected derivatives, supported by experimental data and detailed protocols.
Introduction to Tryptophan Protection in Fmoc-SPPS
The use of the fluorenylmethyloxycarbonyl (Fmoc) protecting group for the α-amine is the standard for modern SPPS. However, the repetitive acid treatments required for cleavage of the peptide from the resin and removal of side-chain protecting groups can lead to unwanted modifications of the electron-rich indole ring of tryptophan. These side reactions are particularly problematic in sequences containing arginine, as the protecting groups on arginine (e.g., Pmc or Pbf) can generate reactive carbocations upon cleavage that alkylate the tryptophan indole ring.[1] To mitigate these side reactions, tryptophan is often incorporated using a derivative with a protected indole nitrogen. The most common protecting groups are the tert-butoxycarbonyl (Boc) and formyl (For) groups.
This guide will compare the performance of three key Fmoc-L-tryptophan derivatives:
-
This compound (Fmoc-Trp-OH): The unprotected form.
-
Fmoc-L-Trp(Boc)-OH: With the indole nitrogen protected by a Boc group.
-
Fmoc-L-Trp(For)-OH: With the indole nitrogen protected by a Formyl group.
Performance Comparison
The choice of tryptophan derivative significantly impacts the purity and yield of the final peptide. The primary considerations are the prevention of side reactions during cleavage, coupling efficiency, and the potential for racemization.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its Boc-protected counterpart is presented below. These properties are important for solubility and handling during peptide synthesis.
| Property | This compound | Fmoc-L-Trp(Boc)-OH |
| Molecular Formula | C₂₆H₂₂N₂O₄ | C₃₁H₃₀N₂O₆ |
| Molecular Weight | 426.47 g/mol | 526.58 g/mol [2] |
| Appearance | White to off-white powder | White to off-white powder[2] |
| Melting Point | 182-185 °C | 86-92 °C (decomposes)[2] |
| Solubility | Soluble in DMF, DMSO | Soluble in DMF, DMSO[2] |
| Storage Temperature | 2-8°C | 2-8°C or 15-25°C[2] |
Purity and Yield
The use of side-chain protection on tryptophan, particularly the Boc group, has been shown to significantly reduce the formation of byproducts during cleavage, leading to higher purity and yield of the desired peptide.[3] One study comparing the synthesis of a peptide containing both tryptophan and arginine found that using unprotected Fmoc-Trp-OH resulted in a crude product containing 22-30% of a side product resulting from the modification of the tryptophan indole ring by the Pmc protecting group from arginine.[1]
| Tryptophan Derivative | Key Advantages | Key Disadvantages |
| This compound | Lower cost. | Prone to side reactions (oxidation, alkylation) during TFA cleavage, especially with Arg residues.[1] |
| Fmoc-L-Trp(Boc)-OH | Excellent protection against side reactions during cleavage, leading to higher purity and yield.[3] | Higher cost compared to the unprotected form. |
| Fmoc-L-Trp(For)-OH | Provides good protection. | Requires a separate deformylation step, often involving basic conditions or specific cleavage cocktails. |
Experimental Protocols
To provide a framework for researchers to evaluate these derivatives in their own laboratories, the following experimental protocols are provided.
General Solid-Phase Peptide Synthesis (SPPS) Workflow
This protocol outlines a general workflow for the synthesis of a model peptide to compare the performance of different tryptophan derivatives.
-
Resin Preparation: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in N,N-dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, followed by a second treatment for 10 minutes to remove the Fmoc group from the resin or the growing peptide chain.
-
Washing: Wash the resin thoroughly with DMF (5 times) and isopropanol (3 times) to remove residual piperidine and byproducts.
-
Coupling:
-
Dissolve the Fmoc-amino acid (3 equivalents relative to resin loading), a coupling agent such as HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.
-
Add a base like N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test). Repeat coupling if necessary.
-
-
Washing: Wash the resin with DMF (3 times) and DCM (3 times).
-
Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).
-
Washing and Drying: Wash the peptide-resin with DMF, DCM, and methanol, and then dry under vacuum.
Peptide Cleavage from Resin
The cleavage cocktail is critical for obtaining a high-purity peptide, especially when tryptophan is present.
Cleavage Cocktail "Reagent K" (for peptides with multiple sensitive residues): [4]
-
Trifluoroacetic acid (TFA): 82.5%
-
Phenol: 5%
-
Water: 5%
-
Thioanisole: 5%
-
1,2-Ethanedithiol (EDT): 2.5%
Cleavage Protocol:
-
Place the dry peptide-resin in a reaction vessel.
-
Add the freshly prepared cleavage cocktail (e.g., 10 mL per gram of resin).
-
Stopper the vessel and allow the reaction to proceed at room temperature for 2-4 hours with occasional swirling.
-
Filter the cleavage mixture to separate the resin.
-
Wash the resin with fresh TFA.
-
Combine the filtrates and precipitate the peptide by adding cold diethyl ether (10-fold volume excess).
-
Centrifuge the mixture to pellet the crude peptide.
-
Wash the peptide pellet with cold diethyl ether and dry under vacuum.
HPLC Analysis of Peptide Purity and Racemization
High-performance liquid chromatography (HPLC) is the standard method for assessing peptide purity and detecting racemization.
Instrumentation and Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 30 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV absorbance at 220 nm and 280 nm (for tryptophan-containing peptides).[5]
Sample Preparation:
-
Dissolve the crude peptide in mobile phase A.
-
Filter the sample through a 0.22 µm filter before injection.
Data Analysis:
-
Integrate the peak areas of the chromatogram.
-
Calculate the purity as the percentage of the main peak area relative to the total peak area.
-
To analyze racemization, it is often necessary to hydrolyze the peptide and derivatize the resulting amino acids with a chiral reagent before HPLC analysis or use a chiral column.
Visualizations
Experimental Workflow for Comparing Tryptophan Derivatives
The following diagram illustrates the experimental workflow for a comparative study of different Fmoc-tryptophan derivatives in SPPS.
Caption: Workflow for comparing tryptophan derivatives in SPPS.
Signaling Pathway Involving Tryptophan-Containing Peptides
Tryptophan-containing peptides play crucial roles in various biological signaling pathways. For example, Glucagon-Like Peptide-1 (GLP-1) and Cholecystokinin (CCK) are important peptide hormones involved in metabolic regulation, and both contain tryptophan. The following diagram illustrates a simplified signaling pathway for CCK, which is stimulated by the presence of amino acids like tryptophan in the gut.[6][7]
Caption: Simplified CCK secretion pathway initiated by tryptophan.
Conclusion
The choice of tryptophan derivative is a critical parameter in the successful synthesis of peptides. While this compound is a viable option for sequences that do not contain arginine or other sources of reactive cations, the use of a side-chain protected derivative, particularly Fmoc-L-Trp(Boc)-OH , is highly recommended for the synthesis of complex peptides. The Boc group provides robust protection for the indole side chain, minimizing side reactions during TFA cleavage and ultimately leading to higher purity and yield of the target peptide. Researchers should carefully consider the sequence of their target peptide and the potential for side reactions when selecting the appropriate tryptophan building block for their SPPS experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. RP-HPLC Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]
- 6. Amino acids stimulate cholecystokinin release through the Ca2+-sensing receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amino acids stimulate cholecystokinin release through the Ca2+-sensing receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Fmoc-L-Tryptophanol Incorporation: Edman Degradation vs. Mass Spectrometry
For researchers, scientists, and drug development professionals, the successful incorporation of modified amino acids is a critical step in the synthesis of novel peptides with therapeutic potential. The use of Fmoc-L-Tryptophanol, an amino alcohol derivative of tryptophan, presents unique analytical challenges for sequence validation. This guide provides an objective comparison of two common analytical techniques, Edman degradation and mass spectrometry, for confirming the incorporation of this compound into a peptide sequence, supported by experimental principles and detailed protocols.
The precise verification of peptide sequences is paramount to ensure the intended structure, function, and efficacy of synthetic peptides. While Edman degradation has historically been a cornerstone of protein sequencing, its application to peptides with C-terminal modifications, such as the hydroxyl group in tryptophanol, is fundamentally limited. In contrast, mass spectrometry has emerged as a powerful and versatile tool for the comprehensive analysis of modified peptides.
Comparative Analysis at a Glance
| Feature | Edman Degradation | Mass Spectrometry (LC-MS/MS) |
| Applicability to Tryptophanol | Not Applicable | Highly Applicable |
| Principle of Operation | Sequential N-terminal amino acid cleavage | Mass-to-charge ratio measurement of peptide and its fragments |
| Information Provided | N-terminal sequence of unmodified peptides | Molecular weight, full sequence, and localization of modifications |
| Sample Requirement | Picomoles | Femtomoles to picomoles |
| Throughput | Low | High |
| Confirmation of Incorporation | Indirect and inconclusive | Direct and definitive |
| Data Complexity | Relatively simple | Complex, requires specialized software |
Edman Degradation: A Classic Method Confronts its Limitations
Edman degradation is a well-established chemical method for sequencing amino acids from the N-terminus of a peptide.[1][2] The process involves a cyclical series of reactions that label and cleave the N-terminal amino acid, which is then identified by chromatography.[2]
The Chemical Hurdle of Tryptophanol
The core mechanism of Edman degradation relies on the presence of a C-terminal carboxylic acid to facilitate the cyclization and cleavage of the N-terminal amino acid derivative.[1] In a peptide containing C-terminal tryptophanol, the carboxyl group is replaced by a hydroxyl group. This fundamental structural change prevents the necessary chemical reactions of the Edman cycle from proceeding at the modified C-terminus, rendering the technique unsuitable for validating the incorporation of tryptophanol.
Mass Spectrometry: The Gold Standard for Modified Peptide Analysis
Mass spectrometry (MS) has become the definitive method for the characterization of peptides, including those with post-translational or synthetic modifications.[3][4] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) provides a wealth of information, including the precise mass of the peptide and its amino acid sequence, allowing for unambiguous confirmation of tryptophanol incorporation.[5]
Experimental Protocol: Validation by LC-MS/MS
1. Sample Preparation: The synthesized peptide containing L-Tryptophanol is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to ensure a high-purity sample for analysis.
2. LC-MS/MS Analysis:
-
Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano-liquid chromatography system.
-
Column: A C18 reverse-phase column suitable for peptide separation.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 40% mobile phase B over 30-60 minutes is typically used to elute the peptide.
-
Mass Spectrometry Mode: The mass spectrometer is operated in positive ion mode. A full scan (MS1) is acquired to determine the mass-to-charge ratio (m/z) of the intact peptide.
-
Tandem MS (MS/MS): The precursor ion corresponding to the tryptophanol-containing peptide is isolated and fragmented using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD). The resulting fragment ions are analyzed in a second mass analyzer (MS2).
3. Data Analysis: The acquired MS/MS spectra are analyzed to determine the amino acid sequence. The presence of the tryptophanol residue is confirmed by observing the characteristic mass difference in the fragment ion series. The fragmentation of peptides with a C-terminal alcohol will primarily yield b- and y-type ions, similar to standard peptides. However, the C-terminal fragment containing the tryptophanol will have a mass corresponding to the amino alcohol residue rather than the amino acid. For example, a y1 ion will correspond to the protonated tryptophanol molecule.
Monitoring this compound Incorporation During Synthesis
Successful incorporation of this compound during solid-phase peptide synthesis (SPPS) can be monitored in real-time using established methods.
Experimental Protocol: Monitoring SPPS
1. UV-Vis Monitoring of Fmoc Deprotection: The Fmoc protecting group has a strong UV absorbance.[6] After the deprotection step with piperidine, the concentration of the released Fmoc-piperidine adduct in the flow-through can be measured by a UV-Vis detector. A consistent and expected level of UV absorbance for each cycle indicates successful deprotection and, indirectly, successful coupling in the previous step.[7][8]
2. Qualitative Colorimetric Tests (Kaiser Test): The Kaiser test is a colorimetric assay used to detect free primary amines on the resin-bound peptide.[1][9][10]
-
Procedure: A small sample of the resin is taken after the coupling step and washed thoroughly. The resin is then treated with ninhydrin reagents and heated.
-
Interpretation:
Conclusion
For the validation of this compound incorporation into synthetic peptides, Edman degradation is an unsuitable technique due to the chemical nature of the C-terminal amino alcohol. Mass spectrometry, particularly LC-MS/MS, stands as the unequivocal method of choice, providing direct and comprehensive evidence of successful incorporation through accurate mass measurement and fragmentation analysis. The combination of real-time monitoring during SPPS and final validation by mass spectrometry ensures the synthesis of high-quality, well-characterized peptides for research and drug development applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Edman Degradation vs Sanger Sequencing - Creative Proteomics [creative-proteomics.com]
- 3. Edman Degradation vs Mass Spectrometry | AltaBioscience [altabioscience.com]
- 4. chempep.com [chempep.com]
- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 6. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
A Researcher's Guide to Circular Dichroism Analysis of Tryptophan-Containing Peptides
For researchers, scientists, and drug development professionals, understanding the conformation of peptides is paramount. Circular dichroism (CD) spectroscopy is a powerful technique for elucidating the secondary and tertiary structures of peptides in solution. This guide provides a comparative analysis of the CD spectra of tryptophan-containing peptides, offering insights into how the intrinsic properties of tryptophan can be leveraged for structural analysis.
Tryptophan, with its indole side chain, is the strongest chromophore among the natural amino acids in the near-ultraviolet (UV) region. This characteristic makes it a valuable intrinsic probe for studying peptide and protein conformation and folding. However, its absorption bands can also extend into the far-UV region, influencing the signals from the peptide backbone and complicating secondary structure analysis. A thorough understanding of these contributions is crucial for accurate interpretation of CD data.
Comparative Analysis of CD Spectra
The CD spectrum of a peptide is highly sensitive to its secondary structure. The far-UV region (typically 190-250 nm) is dominated by the absorption of the peptide backbone amide bonds and provides information on α-helices, β-sheets, and random coils. The near-UV region (250-350 nm) is sensitive to the environment of aromatic amino acid side chains, including tryptophan, and provides insights into the tertiary structure.[1][2]
Tryptophan residues can significantly contribute to the CD spectrum in both the far- and near-UV regions.[3] In the far-UV, the indole side chain of tryptophan has electronic transitions that can overlap with the peptide backbone signals, potentially altering the characteristic spectra of pure α-helical or β-sheet structures. For instance, the presence of tryptophan can lead to a decrease in the negative ellipticity at 222 nm in helical peptides compared to those without tryptophan.[4][5]
In the near-UV, the CD signal of tryptophan is highly sensitive to its local environment and can be used to probe the tertiary structure of a peptide.[1][6] A well-defined tertiary structure will result in distinct near-UV CD signals, while a disordered or "molten-globule" state will have near-zero ellipticity in this region.[1]
Here is a summary of the characteristic CD signals for different secondary structures of tryptophan-containing peptides:
| Secondary Structure | Far-UV Region (190-250 nm) | Near-UV Region (250-350 nm) |
| α-Helix | Negative bands around 222 nm and 208 nm; Positive band around 192 nm.[7] The intensity of the 222 nm band may be reduced due to tryptophan contributions.[4][5] | Weak signals unless the tryptophan residue is in a constrained environment within a stable tertiary structure. |
| β-Sheet | Negative band around 218 nm; Positive band around 195 nm. Tryptophan contributions can introduce additional features. | Signals are highly dependent on the specific arrangement and interactions of the tryptophan side chain within the sheet structure. |
| Random Coil | Strong negative band below 200 nm; Very low ellipticity above 210 nm. | Generally, no significant signals are observed due to the lack of a fixed tertiary structure.[1] |
| Tryptophan Zipper (β-hairpin) | Strong negative band around 215 nm and a characteristic positive band around 228 nm arising from Trp-Trp interactions. | Distinct signals due to the close packing of tryptophan residues. |
Experimental Protocols
Accurate and reproducible CD data acquisition requires careful attention to experimental parameters. Below are detailed protocols for far-UV and near-UV CD analysis of tryptophan-containing peptides.
Far-UV CD Spectroscopy for Secondary Structure Analysis
1. Sample Preparation:
-
Peptide Purity: Ensure the peptide is of high purity (>95%) to avoid interference from impurities.
-
Concentration: A typical peptide concentration for far-UV CD is 0.1 mg/mL.[1] Accurate determination of the peptide concentration is critical for calculating molar ellipticity.
-
Buffer Selection: Use a buffer that is transparent in the far-UV region (e.g., phosphate buffer at a low concentration). Avoid buffers with high absorbance below 200 nm. The buffer used for the sample should be identical to the one used for the blank.
2. Instrument Parameters:
-
Wavelength Range: 190-250 nm.
-
Pathlength: Use a quartz cuvette with a short pathlength, typically 1 mm.[1]
-
Bandwidth: 1.0 nm.
-
Scan Speed: 50 nm/min.
-
Data Interval: 0.5 nm.
-
Accumulations: Average at least 3-5 scans to improve the signal-to-noise ratio.
-
Temperature: Maintain a constant temperature using a Peltier cell holder, as CD spectra can be temperature-sensitive.
3. Data Processing:
-
Subtract the buffer baseline spectrum from the sample spectrum.
-
Convert the raw data (in millidegrees) to molar ellipticity ([θ]) using the following formula: [θ] = (θ * 100) / (c * n * l) where:
-
θ is the observed ellipticity in degrees
-
c is the molar concentration of the peptide
-
n is the number of amino acid residues
-
l is the pathlength of the cuvette in cm
-
Near-UV CD Spectroscopy for Tertiary Structure Analysis
1. Sample Preparation:
-
Peptide Concentration: A higher peptide concentration is generally required for near-UV CD, typically 0.5-2 mg/mL.[2]
-
Buffer Selection: The buffer should be transparent in the near-UV region. Most common biological buffers are suitable.
2. Instrument Parameters:
-
Wavelength Range: 250-350 nm.
-
Pathlength: Use a quartz cuvette with a longer pathlength, typically 10 mm.[8]
-
Bandwidth: 1.0 nm.
-
Scan Speed: 20-50 nm/min.
-
Data Interval: 0.5-1.0 nm.
-
Accumulations: Average multiple scans (e.g., 8-16) to obtain a good signal-to-noise ratio, as near-UV signals are often weaker than far-UV signals.[8]
-
Temperature: Maintain a constant temperature.
3. Data Processing:
-
Subtract the buffer baseline spectrum from the sample spectrum.
-
Convert the raw data to molar ellipticity ([θ]) as described for far-UV CD.
Visualizing the Workflow and Structural Relationships
To better illustrate the process of CD analysis and the relationship between peptide structure and the resulting spectra, the following diagrams are provided.
References
- 1. structbio.vanderbilt.edu [structbio.vanderbilt.edu]
- 2. moodle2.units.it [moodle2.units.it]
- 3. Contribution of tryptophan residues to the CD spectrum of the extracellular domain of human tissue factor: application in folding studies and prediction of secondary structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aromatic side-chain contribution to far-ultraviolet circular dichroism of helical peptides and its effect on measurement of helix propensities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rbaldwin.stanford.edu [rbaldwin.stanford.edu]
- 6. Near UV Circular Dichroism (CD) Spectroscopy Analysis - Creative Proteomics [creative-proteomics.com]
- 7. researchgate.net [researchgate.net]
- 8. Site-directed circular dichroism of proteins: 1Lb bands of Trp resolve position-specific features in tear lipocalin - PMC [pmc.ncbi.nlm.nih.gov]
Comparative yield analysis of different coupling reagents for Fmoc-L-Tryptophanol
A Comparative Analysis of Coupling Reagents for Fmoc-L-Tryptophanol Synthesis
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the selection of an appropriate coupling reagent is a critical determinant of yield, purity, and overall success, particularly when incorporating amino acids with bulky or sensitive side chains like Tryptophan. This guide provides a comparative analysis of commonly used coupling reagents for the acylation of this compound, supported by established performance data for challenging peptide sequences and detailed experimental protocols.
While a direct head-to-head quantitative yield comparison for this compound with various coupling reagents is not extensively documented in a single study, performance can be extrapolated from their efficacy in other "difficult" coupling scenarios. Tryptophan, with its bulky indole side chain, can present steric hindrance, making the choice of a highly efficient coupling reagent paramount.
Comparative Performance of Coupling Reagents
The selection of a coupling reagent is often a balance between reactivity, the potential for side reactions (such as racemization), and cost. For a sterically demanding amino acid like this compound, more potent activating agents are generally preferred. The following table summarizes the qualitative and expected performance of various common coupling reagents.
| Coupling Reagent | Reagent Class | Typical Reaction Time | Expected Coupling Efficiency (Yield) | Purity | Risk of Racemization |
| HATU | Aminium Salt | 20 - 45 min | Very High (>99%) | Very High | Very Low[1] |
| HBTU | Aminium Salt | 30 - 60 min | High (98-99.5%) | High | Low to Moderate[1] |
| PyBOP | Phosphonium Salt | 30 - 60 min | High (98-99%) | High | Low |
| DIC/HOBt | Carbodiimide/Additive | 60 - 120 min | Good (95-98%) | Good | Low[2] |
Disclaimer: The quantitative data presented above is extrapolated from studies on sterically hindered amino acids and "difficult" peptide sequences. Actual results for this compound may vary depending on the specific peptide sequence, resin, and reaction conditions.
Experimental Protocols
Detailed methodologies are crucial for reproducible and successful peptide synthesis. Below are standard protocols for the coupling of this compound using the compared reagents in manual Fmoc-based solid-phase peptide synthesis (SPPS).
General Steps for Fmoc-SPPS
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Drain the DMF and treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group. Repeat this step once.
-
Washing: Thoroughly wash the resin with DMF (3-5 times) to remove residual piperidine. A Kaiser test can be performed to confirm the presence of free primary amines (a positive result is indicated by a blue color).
Coupling Protocol Using HATU
-
Activation: In a separate vessel, dissolve this compound (3-5 equivalents), HATU (2.9-4.9 equivalents), and an additive like HOAt (3-5 equivalents) in DMF. Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the solution. Allow the mixture to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin.
-
Reaction: Agitate the mixture for 30-60 minutes at room temperature. For challenging couplings, the reaction time can be extended.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3x) and Dichloromethane (DCM) (3x).
-
Monitoring: A Kaiser test should be performed. A negative result (yellow beads) indicates complete coupling. If the test is positive, a second coupling may be necessary.
Coupling Protocol Using HBTU
-
Activation: In a separate vial, dissolve this compound (3-5 equivalents) and HBTU (2.9-4.9 equivalents) in DMF. Add 6-10 equivalents of DIPEA to the amino acid/HBTU solution and mix for 1-2 minutes.[3]
-
Coupling: Add the activated amino acid solution to the deprotected resin.[3]
-
Reaction: Agitate the mixture for 1-2 hours at room temperature. For sterically hindered amino acids, the coupling time may be extended.[3]
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3x) and DCM (3x).[3]
-
Monitoring: Perform a Kaiser test to confirm the completion of the reaction.
Coupling Protocol Using PyBOP
-
Activation: In a separate vial, dissolve this compound (3-5 equivalents) and PyBOP (3-5 equivalents) in DMF. Add DIPEA (6-10 equivalents) to the amino acid/PyBOP solution and vortex briefly.[4]
-
Coupling: Immediately add the activated amino acid solution to the deprotected resin.[4]
-
Reaction: Agitate the reaction mixture at room temperature for 30-120 minutes. The reaction time may need to be extended for sterically hindered amino acids.[4]
-
Washing: After the coupling is complete, drain the reaction solution. Wash the resin thoroughly with DMF (3-5 times) followed by dichloromethane (DCM) (2-3 times) and finally DMF (2-3 times).[4]
-
Monitoring: A Kaiser test should be performed to ensure the reaction has gone to completion.
Coupling Protocol Using DIC/HOBt
-
Activation: Dissolve this compound (5 equivalents) and HOBt (5.5 equivalents) in DMF.
-
Coupling: Add the amino acid/HOBt solution to the resin suspension. Then, add DIC (5.5 equivalents).[1]
-
Reaction: Shake the mixture at room temperature. The reaction is generally slower than with aminium or phosphonium reagents. Monitor the reaction using the ninhydrin test.[1]
-
Washing: When the ninhydrin test is negative, filter and wash the resin three times with DMF, three times with DCM, and then three times with either methanol or DCM.[1]
Visualizing the Workflow
The following diagram illustrates the general workflow of a single cycle in Fmoc-based solid-phase peptide synthesis.
Caption: General workflow for one cycle of Fmoc-based solid-phase peptide synthesis.
References
Assessing the stability of Fmoc-L-Tryptophanol under various conditions
A Comprehensive Guide to the Stability of Fmoc-L-Tryptophanol
For researchers, scientists, and professionals in drug development, understanding the stability of protected amino alcohols is paramount for ensuring the integrity of synthetic pathways and the quality of final products. This compound, a key building block in the synthesis of various pharmaceutical compounds and research tools, possesses a stability profile governed by both its Fmoc (9-fluorenylmethoxycarbonyl) protecting group and the inherent reactivity of the tryptophanol moiety. This guide provides a detailed assessment of its stability under various conditions, offers a comparative perspective with other Fmoc-protected amino alcohols, and presents experimental protocols for its evaluation.
Comparative Stability Assessment
The stability of this compound is a critical factor in its storage, handling, and reaction conditions. While specific quantitative data for this compound is not extensively available in the public domain, a robust understanding can be derived from the well-documented behavior of the Fmoc protecting group and the tryptophan side chain.
Table 1: Stability of this compound Under Various Chemical Conditions
| Condition | Reagent/Environment | Expected Stability of Fmoc Group | Expected Stability of Tryptophanol Moiety | Overall Stability of this compound |
| Acidic | 1 M HCl, Trifluoroacetic Acid (TFA) | High[1][2][3] | Moderate; indole ring is susceptible to modification with strong acids, especially in the presence of scavengers. | Good, with caution for the indole side chain. |
| Basic | 20% Piperidine in DMF | Low (rapid cleavage)[1][4] | High | Low (due to Fmoc cleavage). |
| 0.1 M NaOH | Low (cleavage) | High | Low (due to Fmoc cleavage). | |
| Mildly basic (e.g., NaHCO₃) | Moderate; slow cleavage may occur. | High | Moderate. | |
| Oxidative | Hydrogen Peroxide, Air (long-term) | High | Low; the indole ring is prone to oxidation.[5][6] | Low to moderate, depending on the oxidant. |
| Reductive | NaBH₄, H₂/Pd | High[7] | High | High. |
| Photochemical | UV Light | Moderate; can promote cleavage. | Low; tryptophan is known to be photosensitive.[5] | Low to moderate. |
Table 2: Thermal Stability of this compound
| Temperature | Condition | Expected Stability | Notes |
| -20°C to 8°C | Recommended Storage | High | Stable for extended periods when stored in a cool, dry, and dark place. |
| Room Temperature | Short-term Handling | Moderate | Gradual degradation may occur over time, especially with exposure to light and air. |
| Elevated (e.g., >40°C) | Stress Condition | Low to Moderate | Increased rate of degradation of both the Fmoc group and the tryptophan side chain. |
| High (e.g., 120°C) | Thermal Cleavage | Very Low | The Fmoc group can be cleaved thermally in solvents like DMSO.[8] |
Comparison with Other Fmoc-Protected Amino Alcohols
The stability of Fmoc-protected amino alcohols can be influenced by the nature of their side chains.
-
Fmoc-L-Phenylalaninol: Expected to be more stable than this compound under oxidative and photolytic conditions due to the absence of the reactive indole ring.
-
Fmoc-L-Leucinol: The aliphatic side chain offers greater stability against chemical modifications compared to the aromatic and heteroaromatic side chains of phenylalaninol and tryptophanol, respectively.
-
Fmoc-L-Serinol (with protected hydroxyl group): The stability would be comparable under many conditions, though the specific hydroxyl protecting group would introduce its own stability considerations.
Experimental Protocols
To quantitatively assess the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to a variety of stress conditions and analyzing the extent of degradation over time.
Protocol 1: Forced Degradation Study of this compound
Objective: To evaluate the stability of this compound under hydrolytic (acidic, basic, neutral), oxidative, and photolytic stress conditions.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
30% Hydrogen Peroxide (H₂O₂)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)
-
Photostability chamber
-
pH meter
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep at 60°C.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep at room temperature.
-
Neutral Hydrolysis: Mix 1 mL of the stock solution with 1 mL of water. Keep at 60°C.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature in the dark.
-
Photostability: Expose the stock solution in a quartz cuvette to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Time Points: Withdraw aliquots from each stress condition at initial (t=0), 2, 4, 8, and 24 hours.
-
Sample Preparation for HPLC:
-
For acidic and basic samples, neutralize the aliquots with an equimolar amount of base or acid, respectively.
-
Dilute all aliquots to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
-
HPLC Analysis:
-
Mobile Phase A: Water with 0.1% TFA
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
Gradient: A linear gradient suitable for separating the parent compound from its degradation products (e.g., 5% to 95% B over 20 minutes).[9]
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 265 nm (for the Fmoc group) and 280 nm (for the indole ring).
-
Injection Volume: 20 µL
-
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration. Identify and quantify the major degradation products by their peak areas.
Visualizing Experimental Workflows and Degradation Pathways
Experimental Workflow
Caption: Workflow for the forced degradation study of this compound.
Potential Degradation Pathways
Caption: Potential degradation pathways of this compound.
References
- 1. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 2. chempep.com [chempep.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 5. Degradation Products of Tryptophan in Cell Culture Media: Contribution to Color and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Fmoc-Protected Amino Groups [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Safety Operating Guide
Safe Disposal of Fmoc-L-Tryptophanol: A Procedural Guide
For researchers and laboratory personnel engaged in drug development and scientific research, the proper management and disposal of chemical reagents like Fmoc-L-Tryptophanol are paramount for ensuring laboratory safety and environmental protection. This guide outlines the essential procedures for the safe handling and disposal of this compound, adhering to standard safety protocols and regulatory practices.
Key Safety and Disposal Information
The following table summarizes crucial safety information for handling Fmoc-protected tryptophan derivatives, which should be considered applicable to this compound.
| Property | Value |
| Appearance | Solid |
| Storage Temperature | 2-8°C |
| Primary Hazards | While some derivatives are not classified as hazardous, others may be toxic to aquatic life with long-lasting effects[1]. It is recommended to handle all chemicals with caution[2]. |
| Personal Protective Equipment (PPE) | Chemical safety goggles or glasses, suitable protective gloves (e.g., nitrile), lab coat, and if dust is generated, a particle filter respirator (N95 type)[3]. |
| First Aid: Skin Contact | Immediately wash with water and soap and rinse thoroughly[1]. |
| First Aid: Eye Contact | Rinse the opened eye for several minutes under running water[1]. |
| First Aid: Inhalation | Move the person into fresh air; consult a doctor in case of complaints[1]. |
| First Aid: Ingestion | Rinse out the mouth and then drink plenty of water[1]. |
| Spill Cleanup | Sweep up and shovel the material. Keep in suitable, closed containers for disposal[4]. Avoid dust formation[4]. Do not let the product enter drains[4]. |
| Disposal | Dispose of through a certified chemical waste disposal program in accordance with local, state, and federal regulations[3]. Do not dispose of down the drain or in regular waste streams[3]. |
Step-by-Step Disposal Protocol
The proper disposal of this compound is critical to prevent harm to personnel and the environment. Under no circumstances should this chemical be disposed of via standard drainage or waste systems[3].
-
Wear Appropriate PPE : Before handling the chemical for disposal, ensure you are wearing the necessary personal protective equipment, including safety goggles, nitrile gloves, and a lab coat[3].
-
Segregate Chemical Waste : Keep this compound waste separate from other chemical waste to prevent any unintended reactions[3].
-
Contain Solid Waste : Collect any unreacted solid this compound and any contaminated disposable materials (such as weighing boats, gloves, and paper towels) in a designated and clearly labeled container for solid chemical waste[3].
-
Contain Liquid Waste : Solutions containing this compound should be collected in a separate, labeled, and sealed container for liquid chemical waste. The container should be appropriate for the solvent used (e.g., halogenated or non-halogenated)[3].
-
Label Waste Containers : All waste containers must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound," along with any other identifiers required by your institution's waste management program[3].
-
Store Waste Securely : Store the sealed waste containers in a designated, well-ventilated, and secure area, away from incompatible materials, following your institution's guidelines for chemical waste storage[3].
-
Arrange for Final Disposal : All waste must be disposed of through a certified chemical waste disposal service in compliance with all local, state, and federal regulations[3].
Disposal Workflow
The following diagram illustrates the proper workflow for the disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Fmoc-L-Tryptophanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety, handling, and disposal information for Fmoc-L-Tryptophanol, ensuring the safety of laboratory personnel and the integrity of your research. Adherence to these procedures is critical for minimizing risks and maintaining a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is mandatory to prevent skin and eye contact, as well as inhalation of the solid powder. The following PPE should be worn at all times:
-
Eye Protection : Chemical safety goggles that provide a complete seal around the eyes are required.[1] Standard safety glasses with side shields may not offer adequate protection from fine powders.
-
Hand Protection : Nitrile gloves are recommended for handling this compound and its solutions.[1] It is crucial to inspect gloves for any tears or perforations before use and to practice proper glove removal techniques to avoid skin contamination.
-
Body Protection : A standard laboratory coat should be worn to protect against accidental spills.[2] Ensure the lab coat is fully buttoned.
-
Respiratory Protection : While generally not required for small quantities handled in a well-ventilated area, a dust mask or respirator may be necessary if there is a risk of generating airborne dust, especially when handling larger quantities.[3]
Operational Plan: Step-by-Step Handling Procedure
Proper handling techniques are essential to prevent contamination and ensure accurate experimental results.
-
Preparation : Before handling the compound, ensure that the work area, typically a chemical fume hood or a well-ventilated benchtop, is clean and uncluttered. Assemble all necessary equipment, including spatulas, weighing paper, and solvent dispensers.
-
Weighing : Carefully weigh the desired amount of this compound on an analytical balance. To minimize the generation of airborne dust, avoid rapid movements and handle the container gently.
-
Dissolving : If the experimental protocol requires a solution, add the weighed solid to the appropriate solvent in a suitable container. Cap the container and mix gently by swirling or using a magnetic stirrer until the solid is fully dissolved.
-
Transferring : When transferring the solid or its solution, use appropriate tools such as a spatula or a clean pipette to prevent spillage.
-
Post-Handling : After handling, thoroughly clean all equipment and the work area. Wash hands thoroughly with soap and water, even after wearing gloves.
Disposal Plan
Proper disposal of this compound and its associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste : All solid waste contaminated with this compound, including weighing paper, gloves, and disposable plasticware, should be collected in a designated and clearly labeled hazardous waste container.
-
Liquid Waste : Solutions containing this compound should be collected in a separate, sealed, and clearly labeled container for liquid chemical waste. Do not dispose of these solutions down the drain.
-
Container Disposal : Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected as liquid chemical waste. Once decontaminated, the container can be disposed of according to institutional guidelines.
-
Regulatory Compliance : All waste disposal must be carried out in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal procedures.
Quantitative Data Summary
While a specific Safety Data Sheet for this compound was not identified, data from closely related compounds suggest the following general properties.
| Property | Value | Source |
| Appearance | White to off-white solid | General knowledge |
| Molecular Formula | C26H24N2O3 | General knowledge |
| Molecular Weight | 412.48 g/mol | General knowledge |
| Storage Temperature | 2-8°C | General knowledge |
Experimental Workflow
The following diagram illustrates the standard workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
